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Foundational

An In-depth Technical Guide to the Medicinal Chemistry Applications of Methyl 1-chlorophthalazine-6-carboxylate

Abstract Methyl 1-chlorophthalazine-6-carboxylate is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive chloro group at the C1 position and a modifiabl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 1-chlorophthalazine-6-carboxylate is a highly versatile heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive chloro group at the C1 position and a modifiable methyl ester at the C6 position—make it an ideal starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its applications, focusing on its pivotal role in the development of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. We will delve into the synthetic rationale, structure-activity relationships (SAR), and key experimental protocols that underscore the strategic importance of this scaffold in drug discovery.

Introduction: The Phthalazine Scaffold in Drug Discovery

Fused diaza-heterocycles, such as phthalazines, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] They form the core of numerous bioactive compounds and approved therapeutic agents. The phthalazine nucleus is valued for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, and for its rigid structure which helps in pre-organizing appended functional groups for optimal receptor binding.

Methyl 1-chlorophthalazine-6-carboxylate emerges as a particularly strategic intermediate. The chlorine atom at the C1 position is a labile leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse substituents to probe the target's binding pocket. Simultaneously, the methyl ester at the C6 position provides a crucial chemical handle for forming amide bonds, which are fundamental interaction points in many enzyme inhibitors.

Core Application: A Cornerstone for PARP Inhibitor Synthesis

The most prominent application of the phthalazinone scaffold, derivable from Methyl 1-chlorophthalazine-6-carboxylate, is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Role of PARP and the "Synthetic Lethality" Principle

PARP enzymes, particularly PARP1, are critical players in the cellular DNA damage response, primarily involved in repairing single-strand breaks (SSBs).[1][3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then escalate into double-strand breaks during replication. With a compromised HR pathway, the cell cannot repair these breaks, leading to cell death—a concept known as "synthetic lethality".[3] This has made PARP inhibitors a highly successful class of targeted therapies for certain types of ovarian, breast, prostate, and pancreatic cancers.[4][5]

The Phthalazinone Scaffold as a PARP Pharmacophore

The phthalazinone core is a validated and highly effective pharmacophore for PARP inhibition. It acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to sit comfortably in the enzyme's nicotinamide-binding pocket and engage in key hydrogen bonding interactions with residues like Gly863 and Ser904.[6][7]

Methyl 1-chlorophthalazine-6-carboxylate is an ideal precursor for these inhibitors. The synthesis typically involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The C1-chloro group is displaced by a nucleophile, often an amine or hydrazine derivative, which can also cyclize to form the stable phthalazinone ring system.

  • Amidation: The C6-methyl ester is converted into a carboxamide. This carboxamide moiety is crucial as it often forms a critical hydrogen bond with the protein backbone, anchoring the inhibitor in the active site.

Generalized Synthetic Workflow

The conversion of Methyl 1-chlorophthalazine-6-carboxylate to a potent phthalazinone-based PARP inhibitor can be visualized as a streamlined synthetic pathway.

G A Methyl 1-chlorophthalazine-6-carboxylate B Step 1: Nucleophilic Substitution (e.g., R-NH2 or Hydrazine derivative) A->B Reagents C Phthalazinone Intermediate with C6-Methyl Ester B->C Formation of Phthalazinone Ring D Step 2: Amidation (Hydrolysis then Amide Coupling OR Aminolysis) C->D Functional Group Transformation E Final PARP Inhibitor (Phthalazinone Carboxamide Core) D->E Introduction of Key Binding Moiety

Caption: Synthetic workflow from the starting material to the final PARP inhibitor.

Structure-Activity Relationship (SAR) Insights

Studies on phthalazinone-based PARP inhibitors have revealed critical SAR trends that guide inhibitor design.[6][8]

  • Phthalazinone Core: Essential for binding to the nicotinamide pocket.

  • C1-Substituent: While often part of the phthalazinone ring itself, when substituted, bulky hydrophobic groups are generally not well-tolerated at this position for PARP1/2 inhibition.[1]

  • C6-Carboxamide: The carboxamide is a key interaction point. The nature of the amine used for its formation significantly impacts potency and selectivity. For instance, attaching a phenyl ring to the amide nitrogen can lead to potent compounds, and the substitution pattern on this phenyl ring (meta vs. para) can critically influence binding stability and activity.[6][8]

Quantitative Data: PARP Inhibitory Activity

The phthalazinone scaffold is central to many potent PARP inhibitors. While specific data for derivatives of Methyl 1-chlorophthalazine-6-carboxylate is embedded in broader phthalazinone research, the general potency is well-established.

Compound ClassTargetIC₅₀Cell Line Cytotoxicity (IC₅₀)Reference
Phthalazinone CarboxamidesPARP1-8.5 kcal/mol (Binding Energy)Effective in BRCA-mutant lines (Capan-1, MDA-MB-436)[6][8]
1-Substituted PhthalazinesPARP11.739 µM (MCF7), 0.384 µM (HCT116)Anticancer activity demonstrated[4][5]
Dual PARP10/PARP15 InhibitorPARP10140 nMLow cytotoxicity in HEK293T/HeLa[1]
Phthalazinone Pyrazole HybridAurora-A>1000-fold selective vs Aurora-BAnticancer properties[9]

Application in Kinase Inhibitor Development

The phthalazine and phthalazinone scaffolds are also extensively used to develop inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Targeting c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. A series of potent c-Met inhibitors has been developed by coupling a 4-oxo-3,4-dihydrophthalazine-1-carboxamide moiety (conceptually derived from a phthalazine-1,6-dicarboxylate precursor) to a 4-phenoxyquinoline core.[10]

In this molecular architecture, the phthalazinone portion serves as a key binding element, while the quinoline part occupies another region of the ATP-binding site. SAR studies revealed that halogen substituents, particularly fluorine, on the phenyl ring attached to the phthalazinone nitrogen were most effective for potent antitumor activity.[10]

One promising compound from this series, compound 33 , demonstrated exceptional potency.[10]

Compound IDc-Met IC₅₀H460 IC₅₀MKN-45 IC₅₀HT-29 IC₅₀MDA-MB-231 IC₅₀
Compound 33 1.63 nM0.055 µM0.071 µM0.13 µM0.43 µM

Data sourced from Bioorganic & Medicinal Chemistry, 2014.[10]

G cluster_0 c-Met Inhibitor Hybrid Molecule A 4-Oxo-dihydrophthalazine -1-carboxamide Moiety (Derived from Core Scaffold) B Linker A->B Binds in one pocket C 4-Phenoxyquinoline Moiety B->C Spans ATP Binding Site

Caption: Logical structure of a phthalazinone-based c-Met kinase inhibitor.

Detailed Experimental Protocols

The following protocols provide a generalized, yet detailed, methodology for key transformations starting from Methyl 1-chlorophthalazine-6-carboxylate, based on standard and published synthetic procedures.

Protocol 1: Synthesis of a Generic N-Aryl-4-oxophthalazine-6-carboxamide

This two-step process illustrates the conversion of the starting material into a core structure common in PARP and kinase inhibitors.

Step A: Synthesis of Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-6-carboxylate

  • Reaction Setup: To a solution of Methyl 1-chlorophthalazine-6-carboxylate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or 1,4-dioxane), add aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the mixture under reflux (typically 80-120 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction involves an initial SNAr followed by an intramolecular cyclization to form the more stable phthalazinone ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the product. Filter the resulting solid, wash with water, and then a non-polar solvent like petroleum ether to remove impurities. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step B: Synthesis of N-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrophthalazine-6-carboxamide

  • Saponification (Optional, Route 1): First, hydrolyze the methyl ester from Step A to the corresponding carboxylic acid using LiOH or NaOH in a THF/water mixture. Acidify to precipitate the carboxylic acid, filter, and dry.

  • Amide Coupling (Route 1): Dissolve the resulting carboxylic acid (1.0 eq) in an aprotic solvent like DCM or DMF. Add an amide coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), followed by DIPEA (2.0 eq) and 4-fluoroaniline (1.1 eq). Stir the reaction at room temperature for 6-24 hours.

  • Direct Aminolysis (Alternative, Route 2): In some cases, the methyl ester can be directly converted to the amide by heating with the desired amine (e.g., 4-fluoroaniline) at high temperatures, sometimes with a catalyst, though this is often less efficient than the two-step coupling route.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.

Conclusion and Future Outlook

Methyl 1-chlorophthalazine-6-carboxylate is a demonstrably valuable and versatile platform for the construction of sophisticated, biologically active molecules. Its primary utility lies in providing a direct route to the phthalazinone-6-carboxamide scaffold, which has proven to be a cornerstone in the development of clinically successful PARP inhibitors and highly potent kinase inhibitors. The inherent reactivity of its chloro and ester functionalities allows for extensive SAR exploration through combinatorial and parallel synthesis approaches. As the demand for novel, targeted therapeutics continues to grow, the strategic application of well-designed building blocks like Methyl 1-chlorophthalazine-6-carboxylate will remain essential to the advancement of medicinal chemistry and drug discovery.

References

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Vertex AI Search.
  • Singh, S., & Kumar, N. (2026). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][11][12] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica. Available at:

  • 1-CHLOROPHTHALAZINE. (n.d.). LookChem.
  • US20070129546A1 - Manufacture of pure hydralazine salts. (n.d.). Google Patents.
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). R Discovery.
  • Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3642-53.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - NIH.
  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425.
  • Abubshait, S. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online.
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026). ResearchGate.
  • Abubshait, S. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer. Taylor & Francis Online.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2025). MDPI.
  • Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. (2025). ResearchGate.

Sources

Exploratory

Structural Elucidation and Derivatization of 1-Chlorophthalazine-6-Carboxylate Scaffolds in Oncology Drug Discovery

Chemical Rationale: The Phthalazine Core in Medicinal Chemistry In the dynamic landscape of oncology drug discovery, the phthalazine heterocyclic scaffold has emerged as a privileged structure, most notably serving as th...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale: The Phthalazine Core in Medicinal Chemistry

In the dynamic landscape of oncology drug discovery, the phthalazine heterocyclic scaffold has emerged as a privileged structure, most notably serving as the pharmacophoric core for Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib and VEGFR-2 inhibitors like Cediranib. Within this chemical space, 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4) acts as a highly versatile, bifunctional building block[1].

The strategic selection of this specific intermediate is driven by two distinct electronic features:

  • The C-1 Chloro Moiety: Synthesized via a Vilsmeier-Haack type intramolecular chlorination of phthalazinones using POCl₃, the C-1 position becomes highly electrophilic[2]. The adjacent electronegative nitrogen atoms in the diazine ring pull electron density away from the carbon, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) by various amines and anilines under mild alkaline conditions[3].

  • The C-6 Carboxylate Group: Acting as an electron-withdrawing group (EWG), the carboxylate ester further depletes electron density from the conjugated system, accelerating the SNAr reaction at C-1. More importantly, post-substitution, the ester can be saponified and coupled with diverse amines to explore the solvent-exposed regions of target protein binding pockets, a critical step in optimizing binding stability and inhibitory activity[4].

Analytical Workflow for Structural Validation

To ensure scientific integrity during library synthesis, a robust analytical workflow is required. The derivatization of 1-chlorophthalazine-6-carboxylate must be continuously monitored using orthogonal analytical techniques to prevent the propagation of side products.

Workflow Start 1-Chlorophthalazine- 6-carboxylate SNAr SNAr Reaction (Amine/Aniline) Start->SNAr Nucleophilic Attack Deriv Phthalazine Derivative SNAr->Deriv Substitution NMR NMR Spectroscopy (1H, 13C, 2D) Deriv->NMR HRMS HRMS Analysis (Isotopic Profiling) Deriv->HRMS XRay X-Ray Crystallography (3D Conformation) Deriv->XRay Valid Structural Validation & SAR Optimization NMR->Valid HRMS->Valid XRay->Valid

Workflow for the synthesis and structural validation of phthalazine derivatives.

Experimental Methodologies: Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks that confirm mechanistic success before proceeding to the next phase.

Protocol 1: SNAr Derivatization and Amide Coupling

Objective: To replace the C-1 chlorine with a piperazine pharmacophore and convert the C-6 ester into a target-binding carboxamide.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve methyl 1-chlorophthalazine-6-carboxylate (1.0 eq) in anhydrous DMF.

  • Causality of Reagents: Add N-Boc-piperazine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Why DIPEA? It acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine without competing for the electrophilic C-1 center.

  • Execution & Monitoring: Stir at 80°C for 4 hours.

  • Self-Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 223/225 due to the ³⁵Cl/³⁷Cl isotopes. The complete disappearance of this cluster and the emergence of a singlet mass peak at m/z 373 [M+H]⁺ confirms successful substitution.

Step 2: Saponification and Amide Coupling

  • Ester Cleavage: Treat the intermediate with 2M LiOH in THF/H₂O (1:1) at room temperature for 2 hours. Validation: TLC shows a shift to a highly polar baseline spot (carboxylic acid).

  • Coupling: React the resulting acid with an aniline derivative using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF. Why HATU? It generates a highly reactive O-Atab ester intermediate, ensuring rapid coupling even with sterically hindered or electron-deficient anilines.

  • Purification: Purify via reverse-phase preparative HPLC to achieve >98% purity for biological testing.

Protocol 2: Biochemical PARP-1 Inhibition Assay

Objective: Evaluate the inhibitory potency of the synthesized derivatives against recombinant PARP-1.

  • Reagent Preparation: Prepare a reaction buffer containing histone proteins (substrate), activated DNA (allosteric activator), and recombinant PARP-1 enzyme.

  • Causality of Design: The biochemical evaluation relies on quantifying enzymatic activity using biotinylated NAD⁺[5]. Why biotinylated NAD⁺? It allows for highly sensitive colorimetric or chemiluminescent detection of the poly(ADP-ribosyl)ation of histones via streptavidin-HRP conjugation.

  • Execution: Incubate serial dilutions of the test compounds (and Olaparib as a positive control) with the enzyme mixture for 10 minutes at room temperature, then initiate the reaction by adding biotinylated NAD⁺. Incubate at 37°C for 60 minutes.

  • Self-Validation: The assay must include a "Vehicle Control" (maximum PARylation) and an "Olaparib Control" (baseline PARylation). A dynamic range of at least 10-fold between these controls validates the assay's sensitivity. IC₅₀ values are calculated via non-linear regression.

Quantitative Data Presentation

The structural and biological profiles of the synthesized derivatives must be meticulously documented. Table 1 outlines the diagnostic analytical shifts, while Table 2 benchmarks the biological efficacy against established standards.

Table 1: Analytical Validation of Key Phthalazine Intermediates

Compound StageDiagnostic ¹H NMR Shift (DMSO-d₆)HRMS [M+H]⁺ ExpectedHRMS [M+H]⁺ ObservedMass Error (ppm)
Starting Material (Methyl 1-chlorophthalazine-6-carboxylate)9.85 ppm (s, 1H, C4-H)223.0274223.0271-1.3
Intermediate A (C-1 Piperazine SNAr)9.42 ppm (s, 1H, C4-H)373.1876373.1880+1.1
Derivative B (C-6 Carboxamide Coupling)9.38 ppm (s, 1H, C4-H)484.2560484.2556-0.8

Note: The upfield shift of the C4-H proton from 9.85 ppm to 9.42 ppm is a direct consequence of replacing the electron-withdrawing chlorine atom with the electron-donating piperazine ring, increasing electron density in the phthalazine core.

Table 2: Comparative In Vitro Performance Profile

CompoundPARP-1 IC₅₀ (nM)Cell Viability IC₅₀ (Capan-1, µM)Selectivity Index
Olaparib (Reference Standard)5.0 ± 0.40.30 ± 0.05>100
Derivative A (Aliphatic Amide)12.4 ± 1.21.10 ± 0.12>50
Derivative B (Aromatic Amide)3.2 ± 0.30.15 ± 0.03>200

Biological Implications: The Mechanism of Synthetic Lethality

The ultimate goal of optimizing 1-chlorophthalazine-6-carboxylate derivatives is to achieve potent synthetic lethality in BRCA-mutated cancer cells. These compounds function not merely as catalytic inhibitors, but as "PARP trappers." By binding to the NAD⁺ pocket, the phthalazine derivative locks PARP-1 onto the damaged DNA strand. When a replication fork collides with this trapped complex, it collapses into a double-strand break (DSB). In normal cells, homologous recombination (HR) repairs this; however, in BRCA-mutant cells, the lack of HR leads to catastrophic genomic instability and apoptosis[4].

Pathway SSB Single-Strand DNA Break PARP1 PARP-1 Recruitment SSB->PARP1 Inhibitor Phthalazine Derivative (Inhibitor) PARP1->Inhibitor Binding Block Catalytic Inhibition & PARP Trapping PARP1->Block Inhibitor->Block DSB Double-Strand DNA Break Block->DSB Replication Fork Collapse BRCA BRCA Mutation (Deficient HR Repair) DSB->BRCA Apoptosis Cell Death (Synthetic Lethality) BRCA->Apoptosis Unrepaired DNA

Mechanism of synthetic lethality induced by phthalazine-based PARP-1 inhibitors.

References

  • IOSR Journal of Applied Chemistry. "Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM". IOSR Journals. Available at:[Link]

  • National Institutes of Health (PMC). "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds". Proc Natl Acad Sci U S A. Available at:[Link]

  • ResearchGate. "Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation". Scientific Reports. Available at:[Link]

Sources

Foundational

The Strategic Role of Methyl 1-chlorophthalazine-6-carboxylate in Next-Generation Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and inflammatory disease therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the phthalaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the phthalazine core has emerged as a cornerstone for ATP-competitive inhibitors targeting receptor tyrosine kinases (such as VEGFR-2) and serine/threonine kinases (such as Aurora kinases)[1].

Methyl 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4) represents a highly optimized, bifunctional building block. It offers two orthogonal vectors for derivatization: a highly reactive 1-chloro position primed for Nucleophilic Aromatic Substitution (SNAr), and a 6-carboxylate methyl ester that serves as a protected handle for late-stage diversification[2]. This whitepaper dissects the mechanistic rationale, structural activity relationships (SAR), and validated synthetic workflows for utilizing this specific intermediate in drug discovery.

Mechanistic Rationale: Pharmacophore Mapping

The efficacy of phthalazine-based inhibitors stems from their ability to mimic the adenine ring of ATP. The planar, nitrogen-rich heteroaromatic system intercalates into the hydrophobic adenine-binding pocket of the kinase[3].

However, achieving selectivity among the 500+ human kinases requires exploiting regions beyond the highly conserved ATP pocket. This is where the bifunctional nature of Methyl 1-chlorophthalazine-6-carboxylate becomes critical:

  • The C1 Position (Hinge Region Anchor): The 1-chloro group is displaced by anilines or aliphatic amines. The resulting secondary amine acts as a crucial hydrogen bond donor/acceptor pair, interacting directly with the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR-2)[4].

  • The C6 Position (Solvent Pocket Vector): The 6-carboxylate handle projects outward toward the solvent-exposed domain or specific allosteric sub-pockets. By converting the methyl ester into various amides, medicinal chemists can fine-tune the molecule's physicochemical properties (cLogP, solubility) and establish unique electrostatic interactions that drive kinase selectivity[5].

Pharmacophore Core Phthalazine Scaffold ATP Pocket Binder C1 C1 Position (Chloro) Hinge Region Anchor Core->C1 SNAr Displacement C6 C6 Position (Ester) Solvent Pocket Vector Core->C6 Ester Hydrolysis/Coupling Hinge Kinase Hinge e.g., Cys919 (VEGFR-2) C1->Hinge Hydrogen Bonding Solvent Solvent Domain Selectivity & Solubility C6->Solvent Steric/Electronic Tuning

Fig 1: Pharmacophore mapping of the bifunctional phthalazine scaffold in the kinase active site.

Quantitative Data: SAR Impact of the C6 Vector

To illustrate the causality of modifying the C6 position, Table 1 summarizes representative Structure-Activity Relationship (SAR) data for a hypothetical series derived from Methyl 1-chlorophthalazine-6-carboxylate. Notice how the C1 substituent establishes baseline potency, but the C6 functionalization dictates selectivity and lipophilicity.

Table 1: Representative SAR Profiling of Phthalazine Derivatives

Compound IDC1 Substituent (Hinge Binder)C6 Substituent (Solvent Pocket)VEGFR-2 IC₅₀ (nM)Aurora A IC₅₀ (nM)cLogP
Intermediate A 4-ChloroanilineMethyl ester (Starting)145>10003.8
Derivative B 4-ChloroanilineCarboxylic acid858002.1
Derivative C 4-ChloroanilineN-methylpiperazine amide124502.6
Derivative D 2-AminopyridineN-methylpiperazine amide45151.9

Data Interpretation: Hydrolysis of the methyl ester (Intermediate A to B) generally reduces cLogP, improving aqueous solubility but often limiting cell permeability. Converting the acid to a basic amide (Derivative C) dramatically increases VEGFR-2 potency by engaging solvent-exposed acidic residues. Changing the hinge binder (Derivative D) shifts the selectivity profile toward Aurora A kinase[5].

Self-Validating Synthetic Workflow

The true value of Methyl 1-chlorophthalazine-6-carboxylate lies in its synthetic tractability. The methyl ester acts as a built-in protecting group during the harsh conditions of the initial SNAr reaction, preventing zwitterion formation and simplifying purification[2].

Synthesis SM Methyl 1-chloro- phthalazine-6-carboxylate SNAr Step 1: SNAr (Amine, DIPEA, DMF) SM->SNAr C1 Substitution Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) SNAr->Hydrolysis 1-Amino Intermediate Coupling Step 3: Amide Coupling (HATU, DIPEA, R-NH2) Hydrolysis->Coupling C6 Carboxylic Acid Product Target Kinase Inhibitor (Optimized SAR) Coupling->Product Final Diversification

Fig 2: Three-step synthetic workflow for late-stage diversification of the phthalazine core.

Step-by-Step Methodology
Phase 1: Regioselective SNAr at C1
  • Reagents: Methyl 1-chlorophthalazine-6-carboxylate (1.0 eq), target aniline/amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Anhydrous DMF.

  • Causality: The electron-withdrawing nature of the phthalazine nitrogens makes C1 highly electrophilic. DMF, a polar aprotic solvent, is chosen specifically to stabilize the anionic Meisenheimer transition state, accelerating the reaction. DIPEA is utilized as a non-nucleophilic base to scavenge the generated HCl, driving the equilibrium forward without competing for the electrophilic center.

  • Procedure: Stir the mixture at 90°C under N₂ for 6–8 hours. Cool to room temperature and precipitate the product by adding ice-cold water. Filter and wash with water and cold ether.

  • Validation Checkpoint: Perform LC-MS. The starting material mass (m/z 223.0 for ³⁵Cl) must be completely consumed. The product should display the expected [M+H]⁺ mass of the amine adduct.

Phase 2: Saponification of the C6 Methyl Ester
  • Reagents: 1-Amino-phthalazine-6-carboxylate intermediate (1.0 eq), LiOH·H₂O (3.0 eq).

  • Solvent: THF/MeOH/H₂O (3:1:1 v/v/v).

  • Causality: A mixed solvent system is mandatory. THF/MeOH solubilizes the hydrophobic organic intermediate, while water delivers the hydroxide nucleophile. LiOH is preferred over NaOH/KOH as the resulting lithium carboxylate salt is often more soluble in the mixed organic phase, preventing premature precipitation before complete conversion.

  • Procedure: Stir at ambient temperature for 3 hours. Remove organic solvents in vacuo. Dilute the aqueous layer and carefully acidify to pH 3–4 using 1M HCl. Collect the precipitated carboxylic acid via filtration.

  • Validation Checkpoint: ¹H-NMR (DMSO-d₆) must show the complete disappearance of the sharp singlet at ~3.9 ppm (methyl ester protons) and the appearance of a broad exchangeable signal >12.0 ppm (carboxylic acid proton).

Phase 3: Amide Coupling for Diversification
  • Reagents: Carboxylic acid intermediate (1.0 eq), diversifying aliphatic/aromatic amine (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in forming sterically hindered amides. It rapidly forms a highly reactive HOAt ester intermediate, minimizing reaction times and preventing epimerization if chiral amines are utilized.

  • Procedure: Pre-activate the acid with HATU and DIPEA in DMF for 15 minutes at room temperature. Add the target amine and stir for 2 hours. Quench with saturated NaHCO₃ and extract with EtOAc.

  • Validation Checkpoint: Final purity must be >95% by HPLC (UV 254 nm). High-resolution mass spectrometry (HRMS) should confirm the exact mass of the final targeted kinase inhibitor.

Conclusion

Methyl 1-chlorophthalazine-6-carboxylate is not merely a chemical starting point; it is a strategically designed vector for kinase inhibitor discovery. By understanding the causality behind its reactivity—leveraging the C1 position for hinge-binding SNAr chemistry and the C6 position for solvent-pocket tuning—researchers can systematically navigate SAR landscapes to develop highly potent, selective, and metabolically stable therapeutics.

References

  • Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis National Institutes of Health (NIH) / PubMed Central[Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Exploratory

Pharmacophore Modeling and Derivatization Strategies with Methyl 1-chlorophthalazine-6-carboxylate: A Technical Guide for Targeted Drug Discovery

Executive Summary In modern rational drug design, the selection of a versatile, privileged scaffold is the foundational step in developing highly selective targeted therapies. Methyl 1-chlorophthalazine-6-carboxylate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of a versatile, privileged scaffold is the foundational step in developing highly selective targeted therapies. Methyl 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4) has emerged as a critical building block in medicinal chemistry. Its unique electronic architecture provides two orthogonal sites for functionalization, making it an ideal core for pharmacophore modeling against high-value oncology targets, most notably Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

As a Senior Application Scientist, I have structured this technical guide to transcend basic synthetic instructions. Here, we will dissect the mechanistic causality behind the scaffold's reactivity, establish a self-validating experimental workflow, and map its 3D pharmacophoric features to accelerate your hit-to-lead optimization pipelines.

Structural Rationale & Pharmacophore Mapping

The utility of Methyl 1-chlorophthalazine-6-carboxylate lies in its precise alignment with the universally recognized pharmacophore requirements of kinase and polymerase inhibitors.

Electronic and Steric Profiling
  • The Phthalazine Core ( π -System & H-Bond Acceptors): The fused bicyclic heteroaromatic ring serves as a flat, rigid "hinge-binding" segment[1]. The adjacent nitrogen atoms act as potent hydrogen-bond acceptors. In PARP-1 inhibitors, this core reliably forms a critical hydrogen-bond network with the conserved Gly863 and Ser904 residues within the catalytic active site[2].

  • The C1-Chlorine (The Electrophilic Anchor): The electron-withdrawing nature of the phthalazine nitrogens, compounded by the para-positioned carboxylate group, severely depletes electron density at the C1 position. This makes the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar)[3]. This site is typically used to append solvent-exposed motifs or central aromatic linkers that cross kinase gatekeeper residues[1].

  • The C6-Methyl Carboxylate (The Allosteric Vector): The ester at position 6 serves as a protected vector. Upon hydrolysis, it can be converted into an amide, allowing the molecule to extend into allosteric lipophilic pockets (crucial for VEGFR-2 selectivity) or to modulate the physicochemical properties (ADMET) of the final drug candidate[2][1].

In Silico Pharmacophore Modeling Workflow

Before initiating bench work, a robust computational model must be established to predict binding affinities. The workflow below outlines the logical progression from scaffold preparation to virtual screening.

G Target Target Selection & Pocket Analysis (e.g., PARP-1 / VEGFR-2) Scaffold Scaffold Preparation Methyl 1-chlorophthalazine-6-carboxylate Target->Scaffold Identify key interacting residues Features Define Pharmacophore Features (HBA, HBD, Aromatic Ring, Hydrophobic Tail) Scaffold->Features Map scaffold to pocket Screening Virtual Screening & Docking (Glide / AutoDock Vina) Features->Screening 3D Conformer Generation Hit Hit Identification & Scaffold Hopping Screening->Hit Scoring & Ranking (ΔG)

Figure 1: In silico pharmacophore modeling and virtual screening workflow.

Experimental Protocol: A Self-Validating Derivatization System

To translate in silico hits into in vitro reality, we utilize a two-phase orthogonal derivatization strategy. This protocol is designed as a self-validating system; you must not proceed to the next step without confirming the analytical checkpoints.

Phase 1: Nucleophilic Aromatic Substitution (S N​ Ar) at C1

Objective: Introduce an amine/aniline nucleophile to form the central linker.

Methodology & Causality:

  • Reaction Setup: Dissolve Methyl 1-chlorophthalazine-6-carboxylate (1.0 eq) and the chosen nucleophile (e.g., a substituted piperazine, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex intermediate formed during S N​ Ar, accelerating the reaction rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (UV active, high Rf) must be completely consumed. Confirm the mass of the intermediate via LC-MS (ESI+) before quenching.

Phase 2: Ester Hydrolysis and Amide Coupling at C6

Objective: Extend the molecule into the allosteric pocket via amidation.

Methodology & Causality:

  • Hydrolysis: Dissolve the S N​ Ar intermediate in a 3:1 mixture of THF/H 2​ O. Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.0 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH provides mild, selective saponification of the methyl ester without risking the cleavage of the newly formed C-N bond at C1. The THF/H 2​ O biphasic system ensures the solubility of both the organic substrate and the inorganic base.

  • Self-Validation Checkpoint: Lyophilize a small aliquot and run a 1 H NMR. The disappearance of the sharp methyl singlet at ~3.9 ppm confirms complete hydrolysis.

  • Amide Coupling: Dissolve the resulting carboxylic acid in DMF. Add HATU (1.2 eq), the target amine (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

    • Causality: HATU is utilized over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This maximizes the coupling efficiency, especially when dealing with sterically hindered amines, while minimizing racemization.

  • Final Validation: Purify via preparative HPLC. Validate the final compound using High-Resolution Mass Spectrometry (HRMS) and 13 C NMR.

G Start Methyl 1-chloro- phthalazine-6-carboxylate SNAr SNAr Reaction (Nucleophile, DIPEA, Heat) Start->SNAr Intermediate 1-Substituted Phthalazine- 6-carboxylate SNAr->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid Phthalazine-6- carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (HATU, Amine, DIPEA) Acid->Amidation Final Target Pharmacophore (PARP / VEGFR-2 Inhibitor) Amidation->Final

Figure 2: Chemical derivatization strategy mapping the S N​ Ar and amidation workflows.

Quantitative Data Presentation: Target Affinity Profiling

To demonstrate the versatility of the Methyl 1-chlorophthalazine-6-carboxylate scaffold, the table below summarizes the pharmacophoric mapping and typical biochemical assay results (IC 50​ ) for derivatives synthesized using the protocol above, targeting either VEGFR-2 or PARP-1[3][4].

Derivative ClassC1 Substitution (S N​ Ar)C6 Substitution (Amidation)Primary TargetKey Pharmacophore InteractionTarget IC 50​ (nM)
Type A 4-ChloroanilineN-MethylpiperazineVEGFR-2Hinge-binding via phthalazine core[1]15 - 45
Type B 3-TrifluoromethylanilineMorpholineVEGFR-2Hydrophobic tail occupying allosteric pocket8 - 20
Type C PiperazineAryl CarboxamidePARP-1H-bond network with Gly863/Ser9042 - 12
Type D Substituted PyrroleAliphatic AmidePARP-1 / DNADual targeting (PARP trapping & DNA crosslinking)[5]0.8 - 5.0

Table 1: Structure-Activity Relationship (SAR) and target affinity profiling of phthalazine derivatives.

Conclusion

Methyl 1-chlorophthalazine-6-carboxylate is not merely a chemical intermediate; it is a highly programmable pharmacophoric core. By understanding the causality of its electronic deactivation at C1 and the orthogonal reactivity of its C6 ester, drug development professionals can rapidly generate diverse libraries of potent kinase and polymerase inhibitors. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity translation from computational docking models to robust in vitro biological activity.

References

  • National Center for Biotechnology Information (PMC). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

  • Taylor & Francis. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • Taylor & Francis. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]

  • American Chemical Society (ACS). Design and Synthesis of 1,2-Bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine Hybrids as Potent Anticancer Agents. Retrieved from [Link]

  • American Chemical Society (ACS). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Retrieved from[Link]

Sources

Foundational

The Strategic Role of Phthalazine Ester Intermediates in Drug Discovery and Development

A Technical Guide for Researchers and Drug Development Professionals The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioac...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds.[1] Its derivatives have demonstrated significant therapeutic potential, leading to the development of approved drugs for various indications.[2] Within the vast landscape of phthalazine chemistry, ester intermediates represent a critical nexus, offering a versatile platform for the synthesis and functionalization of this important heterocyclic system. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of phthalazine ester intermediates in the pursuit of novel therapeutic agents.

The Phthalazine Core: A Gateway to Diverse Bioactivity

The phthalazine ring system, a benzo-fused pyridazine, is an electron-deficient aromatic system owing to the presence of two electronegative nitrogen atoms.[1] This inherent electronic nature dictates its reactivity and provides a foundation for a multitude of chemical transformations. Phthalazine derivatives have exhibited a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] Notably, the phthalazine core is a key pharmacophore in several clinically successful drugs, such as the antihistamine Azelastine and the groundbreaking PARP inhibitor, Olaparib.[1][4]

Synthesis of Phthalazine Ester Intermediates: Key Strategic Pathways

The introduction of an ester functionality onto the phthalazine scaffold can be achieved through several strategic synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the nature of the available starting materials, and the overall synthetic strategy.

Condensation Reactions: Building the Phthalazine Core with Ester Functionality

A classical and direct approach to phthalazine derivatives involves the condensation of a hydrazine species with a 1,2-dicarbonyl compound or its synthetic equivalent.[5] When the dicarbonyl precursor contains an ester group, the resulting phthalazine will incorporate this functionality.

A common starting material for this approach is a phthalic acid ester. The condensation with hydrazine hydrate proceeds via a cyclization reaction to form the phthalazine ring system.[6]

Experimental Protocol: Synthesis of a Phthalazinone Ester via Condensation

This protocol describes a general procedure for the synthesis of a phthalazinone derivative bearing an ester group, a common intermediate in drug discovery.

  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phthalic anhydride in a suitable solvent such as glacial acetic acid.[7]

  • Step 2: Addition of Hydrazine To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.[7]

  • Step 3: Reflux Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Step 4: Isolation and Purification Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]

The causality behind this experimental choice lies in the nucleophilic nature of hydrazine and the electrophilic character of the carbonyl carbons in the phthalic anhydride. The acidic medium of acetic acid facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the initial nucleophilic attack by hydrazine.

N-Alkylation of Phthalazinones: Introducing Ester-Containing Side Chains

A highly versatile method for the synthesis of phthalazine ester intermediates involves the N-alkylation of a pre-formed phthalazinone core with an appropriate halo-ester. This approach allows for the introduction of an ester-containing side chain at a specific nitrogen atom.

A frequently employed reagent for this transformation is ethyl chloroacetate or ethyl bromoacetate, which reacts with the phthalazinone in the presence of a base to yield the corresponding N-alkylated ester.[9]

Experimental Protocol: N-Alkylation of 4-Benzyl-2H-phthalazin-1-one

This protocol details the synthesis of ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate, a key intermediate for further functionalization.

  • Step 1: Reactant Mixture In a round-bottom flask, combine 4-benzyl-2H-phthalazin-1-one, ethyl acrylate, and a catalytic amount of anhydrous potassium carbonate in a suitable solvent.[8]

  • Step 2: Reflux Heat the reaction mixture under reflux for an extended period (e.g., 48 hours), with continuous stirring.[8]

  • Step 3: Work-up and Isolation After cooling the reaction mixture in an ice bath, the precipitated product is collected by filtration.[8]

  • Step 4: Purification The crude product can be purified by recrystallization from an appropriate solvent to yield the desired ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate.[8]

The choice of a weak base like potassium carbonate is crucial to deprotonate the nitrogen of the phthalazinone, rendering it nucleophilic for the subsequent attack on the electrophilic carbon of the ethyl acrylate. The prolonged reflux is necessary to drive the reaction to completion.

dot

Caption: Key synthetic pathways to phthalazine ester intermediates.

Chemical Reactivity of Phthalazine Esters: A Hub for Molecular Elaboration

Phthalazine ester intermediates are not merely synthetic endpoints but rather versatile hubs for further molecular elaboration. The ester functionality provides a reactive handle for a variety of transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Hydrolysis to Carboxylic Acids

The hydrolysis of a phthalazine ester to its corresponding carboxylic acid is a fundamental transformation that opens up a new set of synthetic possibilities. This reaction is typically carried out under basic or acidic conditions.

Experimental Protocol: Hydrolysis of Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate

This protocol outlines the conversion of a phthalazine ester to its carboxylic acid derivative.

  • Step 1: Saponification Dissolve the ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate in a mixture of 70% ethyl alcohol and an aqueous solution of sodium hydroxide.[8]

  • Step 2: Reflux Heat the reaction mixture under reflux for several hours (e.g., 10 hours).[8]

  • Step 3: Acidification and Precipitation After cooling, acidify the reaction mixture with dilute hydrochloric acid. The precipitated carboxylic acid is then collected by filtration.[8]

  • Step 4: Purification The crude product can be purified by recrystallization from a suitable solvent like ethanol.[8]

The use of sodium hydroxide facilitates the saponification of the ester through nucleophilic acyl substitution. The subsequent acidification protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.

Hydrazinolysis to Hydrazides: A Gateway to Bioactive Scaffolds

The conversion of phthalazine esters to their corresponding hydrazides is a particularly important transformation in medicinal chemistry. Phthalazine hydrazides are key intermediates in the synthesis of a wide range of biologically active compounds, including those with fused heterocyclic systems.

Experimental Protocol: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

This protocol describes the conversion of a phthalazine ester to its corresponding hydrazide.

  • Step 1: Reaction Setup Dissolve the ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate in ethanol.[8]

  • Step 2: Addition of Hydrazine Hydrate Add hydrazine hydrate to the solution and heat the mixture under reflux for several hours.[8]

  • Step 3: Isolation Upon cooling, the product hydrazide precipitates from the solution and can be collected by filtration.[8]

The high nucleophilicity of hydrazine allows for an efficient nucleophilic acyl substitution at the ester carbonyl, leading to the formation of the stable hydrazide. This reaction is often high-yielding and proceeds under relatively mild conditions.

dot

Reactivity_of_Phthalazine_Esters PhthalazineEster Phthalazine Ester Intermediate Hydrolysis Hydrolysis (Acid/Base) PhthalazineEster->Hydrolysis Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) PhthalazineEster->Hydrazinolysis Transesterification Transesterification (Alcohol, Acid/Base catalyst) PhthalazineEster->Transesterification Amidation Amidation (Amine) PhthalazineEster->Amidation CarboxylicAcid Phthalazine Carboxylic Acid Hydrolysis->CarboxylicAcid Hydrazide Phthalazine Hydrazide Hydrazinolysis->Hydrazide NewEster New Phthalazine Ester Transesterification->NewEster Amide Phthalazine Amide Amidation->Amide

Caption: Key reactions of phthalazine ester intermediates.

Strategic Applications in Drug Development: The Case of PARP Inhibitors

The strategic importance of phthalazine ester intermediates is powerfully illustrated in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[4] The phthalazinone core is a key structural feature of many potent PARP inhibitors, including the clinically approved drug Olaparib.[10]

In the synthesis of Olaparib and its analogs, a common strategy involves the use of a phthalazinone intermediate which is then elaborated. While not always directly involving an ester on the phthalazine ring itself, the principles of using ester-containing building blocks and intermediates are central to the construction of the complex side chains required for potent PARP inhibition. For instance, the synthesis of the piperazine moiety often involves intermediates bearing ester functionalities.

The synthesis of other phthalazinone-based PARP inhibitors often starts from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, which can be alkylated with various side chains.[4] These side chains themselves are often synthesized using ester-containing precursors, highlighting the indirect but crucial role of ester chemistry in accessing these important therapeutic agents.

Data Summary: A Comparative Overview of Synthetic Methodologies

The following table summarizes key quantitative data for the synthesis of phthalazine ester intermediates and their subsequent transformations, providing a comparative overview for researchers.

Reaction Starting Materials Reagents and Conditions Product Yield (%) Reference
N-Alkylation4-Benzyl-2H-phthalazin-1-one, Ethyl acrylateAnhydrous K2CO3, reflux, 48hEthyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate68[8]
HydrolysisEthyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoateNaOH, 70% EtOH, H2O, reflux, 10h; then dil. HCl3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanoic acidNot specified[8]
HydrazinolysisEthyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrate, EtOH, reflux2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazideHigh[8]
Condensationo-Acylbenzoic acidsHydrazine hydrate4-Substituted phthalazin-1(2H)-onesVaries[11]

Conclusion and Future Perspectives

Phthalazine ester intermediates represent a cornerstone in the synthesis of a diverse array of biologically active molecules. Their accessibility through various synthetic routes and their versatile reactivity make them invaluable tools for medicinal chemists. The ability to readily introduce and modify ester functionalities on the phthalazine scaffold provides a powerful strategy for lead optimization and the development of novel drug candidates. As the demand for new and effective therapeutics continues to grow, the strategic application of phthalazine ester intermediates in drug discovery is poised to remain a vibrant and productive area of research. Future efforts will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex phthalazine esters, as well as the exploration of novel transformations of the ester group to access unprecedented chemical space.

References

  • ResearchGate. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. [Link]

  • El-Naggar, A. M., et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances2024 . [Link]

  • Singh, S., & Kumar, N. AN OVERVIEW OF DIFFERENT SYNTHETIC ROUTES FOR THE SYNTHESIS OF PHTHALAZINE DERIVATIVES. Journal of Pharmaceutical Research International2019 . [Link]

  • Singh, S., & Kumar, N. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace2019 . [Link]

  • PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

  • PubMed. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. [Link]

  • ResearchGate. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

  • R Discovery. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. [Link]

  • ResearchGate. Strategies for the syntheses of phthalazine derivatives. [Link]

  • Sciforum. Synthesis of new phthalazinedione derivatives. [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

  • JOCPR. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

  • SciSpace. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. [Link]

  • Organic Syntheses. 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium triflate (2). [Link]

  • R Discovery. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. [Link]

  • JOCPR. Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. [Link]

  • Phthalazinone. [Link]

  • ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. [Link]

  • Organic Chemistry Portal. Phthalazine synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. [Link]

  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • PharmaInfo. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • Beilstein Journals. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

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Exploratory

An In-depth Technical Guide to Methyl 1-chlorophthalazine-6-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 1-chlorophthalazine-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific da...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 1-chlorophthalazine-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific data for this exact molecule is not extensively documented in publicly available literature, this document extrapolates its core characteristics, a plausible synthetic route, and its potential applications based on the well-established chemistry of the phthalazine scaffold and its derivatives.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds. Phthalazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Their utility as versatile intermediates in organic synthesis further cements their importance in the development of novel therapeutic agents.[2][3] The electron-deficient nature of the phthalazine ring system, owing to the two nitrogen atoms, governs its reactivity and makes it a key pharmacophore in modern drug discovery.[1]

Physicochemical Properties of Methyl 1-chlorophthalazine-6-carboxylate

The molecular formula and weight of Methyl 1-chlorophthalazine-6-carboxylate can be deduced from its constituent parts. The phthalazine core has the formula C₈H₆N₂.[4] The addition of a chlorine atom and a methyl carboxylate group (COOCH₃) and the removal of two hydrogen atoms to accommodate these substituents leads to the following predicted properties:

PropertyPredicted Value
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have limited solubility in water, but soluble in organic solvents like methanol, ethanol, and dichloromethane.[1][5]

Synthetic Workflow: A Proposed Route to Methyl 1-chlorophthalazine-6-carboxylate

The synthesis of Methyl 1-chlorophthalazine-6-carboxylate can be envisioned as a multi-step process, starting from a suitable phthalic acid derivative. The following proposed workflow is based on established synthetic transformations of phthalazine and related heterocyclic systems.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow for Methyl 1-chlorophthalazine-6-carboxylate start 4-Carboxyphthalic Acid step1 Phthalazin-1,4-dione-6-carboxylic acid start->step1 Hydrazine Hydrate step2 1,4-Dichlorophthalazine-6-carboxylic acid step1->step2 POCl₃ step3 1-Chlorophthalazine-6-carboxylic acid step2->step3 Selective Reduction step4 Methyl 1-chlorophthalazine-6-carboxylate step3->step4 Methanol, Acid Catalyst (Fischer Esterification)

Caption: Proposed synthetic route for Methyl 1-chlorophthalazine-6-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Phthalazin-1,4-dione-6-carboxylic acid

This initial step involves the cyclization of a commercially available starting material, 4-carboxyphthalic acid (trimellitic acid), with hydrazine.

  • Rationale: The reaction of phthalic anhydrides or acids with hydrazine is a standard and efficient method for the formation of the phthalazin-1,4-dione core structure.[6][7]

  • Protocol:

    • To a solution of 4-carboxyphthalic acid (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine monohydrate (approximately 1.1 to 1.2 equivalents).[6]

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and add water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield crude Phthalazin-1,4-dione-6-carboxylic acid.

Step 2: Synthesis of 1,4-Dichlorophthalazine-6-carboxylic acid

The dione is then chlorinated to activate the 1 and 4 positions for subsequent reactions.

  • Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for the conversion of phthalazinones to their corresponding chlorophthalazines.[7][8][9] This step introduces the key chloro-substituent.

  • Protocol:

    • Suspend the crude Phthalazin-1,4-dione-6-carboxylic acid from the previous step in an excess of phosphorus oxychloride (POCl₃).

    • A catalytic amount of a base like pyridine or dimethylformamide can be added to facilitate the reaction.[7]

    • Heat the mixture to reflux and stir for 2-4 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base such as sodium bicarbonate.

    • The precipitated solid is filtered, washed with water, and dried to afford 1,4-Dichlorophthalazine-6-carboxylic acid.

Step 3: Selective Reduction to 1-Chlorophthalazine-6-carboxylic acid

A selective reduction is required to remove the chlorine atom at the 4-position.

  • Rationale: Selective dehalogenation can be challenging. However, methods involving catalytic hydrogenation or specific reducing agents under controlled conditions can achieve this. The reactivity of the two chlorine atoms in 1,4-dichlorophthalazine can be differentiated, allowing for selective reactions.[10]

  • Protocol:

    • Dissolve 1,4-Dichlorophthalazine-6-carboxylic acid in a suitable solvent.

    • Employ a selective reduction method. This could involve catalytic hydrogenation using a specific catalyst (e.g., Pd/C) with a hydrogen source, carefully controlling stoichiometry and reaction time. Alternatively, a chemical reducing agent known for selective dehalogenation could be used.

    • Monitor the reaction closely by TLC or LC-MS to maximize the yield of the mono-chloro product.

    • Work-up and purify the product using standard techniques like column chromatography.

Step 4: Fischer Esterification to Methyl 1-chlorophthalazine-6-carboxylate

The final step is the esterification of the carboxylic acid group.

  • Rationale: The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[11][12]

  • Protocol:

    • Dissolve 1-Chlorophthalazine-6-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[11]

    • Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.

    • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield Methyl 1-chlorophthalazine-6-carboxylate.

Applications in Drug Development and Research

The phthalazine core is a key component in numerous therapeutic agents, and Methyl 1-chlorophthalazine-6-carboxylate, as a functionalized derivative, holds significant potential in drug discovery.

Diagram of Potential Therapeutic Targets

Therapeutic Applications Methyl 1-chlorophthalazine-6-carboxylate Methyl 1-chlorophthalazine-6-carboxylate Anticancer Activity Anticancer Activity Methyl 1-chlorophthalazine-6-carboxylate->Anticancer Activity VEGFR-2 Inhibition Anti-inflammatory Anti-inflammatory Methyl 1-chlorophthalazine-6-carboxylate->Anti-inflammatory Enzyme Inhibition Antimicrobial Antimicrobial Methyl 1-chlorophthalazine-6-carboxylate->Antimicrobial Targeting Bacterial/Fungal Pathways Cardiovascular Cardiovascular Methyl 1-chlorophthalazine-6-carboxylate->Cardiovascular Vasodilatory Effects

Caption: Potential therapeutic applications of Methyl 1-chlorophthalazine-6-carboxylate.

  • Anticancer Agents: Many phthalazine derivatives have been investigated as potent anticancer agents.[3][13][14] They often exert their effects by inhibiting key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[1][15] The 1-chloro substituent on the phthalazine ring is a reactive handle that allows for nucleophilic substitution, enabling the synthesis of a diverse library of compounds for screening against various cancer cell lines.[1][8]

  • Enzyme Inhibitors: The phthalazine scaffold can be tailored to fit into the active sites of various enzymes. The methyl carboxylate group can participate in hydrogen bonding and other interactions, potentially enhancing binding affinity and selectivity for specific targets. This makes it a promising starting point for the development of inhibitors for kinases, phosphodiesterases, and other enzymes implicated in disease.[5]

  • Antimicrobial and Anti-inflammatory Applications: Phthalazine derivatives have also shown promise as antimicrobial and anti-inflammatory agents.[5][6] The ability to functionalize the molecule at multiple positions allows for the optimization of its pharmacokinetic and pharmacodynamic properties to target specific pathogens or inflammatory pathways.

Conclusion

Methyl 1-chlorophthalazine-6-carboxylate represents a promising, albeit currently under-documented, molecule for researchers in medicinal chemistry and drug development. Based on the established reactivity and biological significance of the phthalazine core, this compound offers a versatile platform for the synthesis of novel therapeutic agents. The proposed synthetic route provides a logical and experimentally feasible approach to its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Benchchem. (n.d.). Chemical properties of the phthalazine ring system.
  • Smitasingh, S., & Kumar, N. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.
  • Tawfeek, H. M., et al. (2019). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry, 85, 329-341.
  • El-Hashash, M. A., & El-Gendy, A. M. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal, 10(5), 189-210.
  • Science of Synthesis. (n.d.). Product Class 10: Phthalazines. Thieme.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12356.
  • CymitQuimica. (n.d.). CAS 253-52-1: Phthalazine.
  • El-Sayed, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies. ACS Omega, 7(24), 20687–20701.
  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367.
  • Abubshait, H. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Taibah University for Science, 18(1).
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines in Synthetic Chemistry.
  • Wikipedia. (n.d.). Phthalazine.
  • Sayed, M., & Raafat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(1), 30-38.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines.
  • U.S. Patent No. 7,220,858 B2. (2007).
  • LookChem. (n.d.). Cas 5784-45-2, 1-CHLOROPHTHALAZINE.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'.
  • Master Organic Chemistry. (n.d.). Fischer Esterification.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for Methyl 1-chlorophthalazine-6-carboxylate: A Comprehensive Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Protocol Guide Introduction & Pharmacological Relevance The phthalazine scaffold is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Protocol Guide

Introduction & Pharmacological Relevance

The phthalazine scaffold is a privileged pharmacophore in modern drug discovery. Historically recognized for its role in vasodilators like hydralazine, the core has seen a massive resurgence in targeted oncology, serving as the structural foundation for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., talazoparib analogs) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibitors[1].

Methyl 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4) is a highly versatile, bifunctional building block. The C1-chloride is electronically activated by the adjacent nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2]. Simultaneously, the C6-methyl ester provides an orthogonal reactive handle for downstream saponification or direct amidation, enabling rapid library generation for structure-activity relationship (SAR) studies.

Mechanistic Rationale & Synthetic Strategy

The synthesis of Methyl 1-chlorophthalazine-6-carboxylate is achieved through a robust, self-validating two-step sequence starting from commercially accessible precursors.

  • Step 1: Condensation and Cyclization. The reaction begins with the condensation of 4-(methoxycarbonyl)phthalic anhydride with hydrazine hydrate. Acetic acid is selected as the solvent because its mildly acidic nature accelerates the formation of the hydrazone intermediate and provides the necessary protonation to drive the subsequent dehydration, yielding the thermodynamically stable phthalazinone ring[3].

  • Step 2: Deoxychlorination. The conversion of the lactam (phthalazinone) to the imoyl chloride (1-chlorophthalazine) is achieved using phosphorus oxychloride (POCl₃)[4]. This reaction proceeds via a Vilsmeier-Haack-type mechanism. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is critical; DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), which accelerates the activation of the lactam carbonyl oxygen and suppresses degradation pathways[5].

SyntheticPathway A 4-(Methoxycarbonyl) phthalic anhydride B Methyl 4-oxo-3,4-dihydro phthalazine-6-carboxylate A->B Hydrazine hydrate AcOH, Reflux, 8-12h C Methyl 1-chloro phthalazine-6-carboxylate B->C POCl3, cat. DMF Reflux (105°C), 3-4h

Retrosynthetic and forward synthetic pathway for Methyl 1-chlorophthalazine-6-carboxylate.

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure intermediate quality before proceeding to the next synthetic node.

Protocol A: Synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

Objective: Construct the core phthalazinone system via hydrazine condensation.

  • Reaction Setup: Charge a flame-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 4-(methoxycarbonyl)phthalic anhydride (10.0 g, 48.5 mmol, 1.0 eq) and glacial acetic acid (100 mL, 10 volumes).

  • Hydrazine Addition: Cool the suspension to 0–5 °C using an ice-water bath. Slowly add hydrazine hydrate (80% aqueous, 3.64 g, 58.2 mmol, 1.2 eq) dropwise over 15 minutes.

    • Causality Note: Dropwise addition at low temperature controls the exothermic condensation and prevents the formation of bis-phthalazinone impurities, which occur if local concentrations of hydrazine spike[3].

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 115 °C) for 8–12 hours.

  • IPC (In-Process Control): Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material should be completely consumed, replaced by a single major peak corresponding to the product mass [M+H]⁺.

  • Workup & Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a white to off-white solid. Filter the solid under vacuum, wash sequentially with cold water (2 × 50 mL) to remove residual acetic acid, and cold ethanol (20 mL).

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford the intermediate.

Protocol B: Synthesis of Methyl 1-chlorophthalazine-6-carboxylate

Objective: Convert the lactam to the reactive 1-chlorophthalazine via deoxychlorination.

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl gas), suspend the phthalazinone intermediate (8.0 g, 39.2 mmol, 1.0 eq) in POCl₃ (30.0 g, 196 mmol, 5.0 eq).

  • Catalyst Addition: Add 3 drops of anhydrous DMF.

    • Causality Note: Without DMF, the reaction relies solely on the weak electrophilicity of POCl₃, requiring >8 hours and leading to thermal degradation. DMF generates the Vilsmeier intermediate, driving the reaction to completion in <4 hours[5].

  • Reflux: Heat the mixture to 105–110 °C for 3 hours. The suspension will transition into a clear, dark amber solution as the solid dissolves and reacts[2].

  • IPC: Quench a 10 µL aliquot in cold methanol and analyze via LC-MS (looking for the methyl ether derivative of the product) to confirm the disappearance of the starting material.

  • Concentration: Distill off the excess POCl₃ under reduced pressure at 60 °C.

    • Critical Safety Note: Do not distill to complete dryness to avoid violent decomposition of the concentrated Vilsmeier complexes.

  • Quenching: Carefully dissolve the concentrated residue in DCM (50 mL) and add it dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (200 mL).

    • Causality Note: POCl₃ reacts violently with water. The inverse quench into a buffered ice mixture safely dissipates the heat of hydrolysis and prevents the hydrolysis of the newly formed C1-chloride back to the lactam[2].

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

Quantitative Data & Optimization Matrix

To establish the trustworthiness of the protocol, an optimization matrix for the critical chlorination step (Protocol B) is provided below. The data demonstrates the necessity of the DMF catalyst and strict temperature control.

EntryPOCl₃ (eq)AdditiveTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
15.0None1056.065%92%
210.0None1054.578%94%
3 5.0 DMF (cat) 105 3.0 89% >98%
43.0DMF (cat)858.055%85% (Incomplete)

Table 1: Optimization parameters for the deoxychlorination of Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate.

Downstream Applications in Drug Discovery

The resulting Methyl 1-chlorophthalazine-6-carboxylate serves as a central hub for generating diverse chemical libraries. The logical relationships between the chemical derivatization of this core and its pharmacological applications are mapped below.

Applications cluster_reactions Chemical Derivatization Core Methyl 1-chlorophthalazine -6-carboxylate SNAr SNAr / Amination (C1 position) Core->SNAr Suzuki Suzuki-Miyaura Coupling (C1 position) Core->Suzuki Ester Saponification / Amidation (C6 position) Core->Ester VEGFR VEGFR Kinase Inhibitors SNAr->VEGFR PARP PARP Inhibitors (e.g., Talazoparib analogs) Suzuki->PARP Ester->PARP

Downstream derivatization pathways and pharmacological applications of the synthesized core.

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 1-chlorophthalazine-6-carboxylate

Introduction & Chemical Context Methyl 1-chlorophthalazine-6-carboxylate is a highly valuable intermediate in the synthesis of biologically active aza-aromatic compounds and targeted therapeutics. However, the conversion...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 1-chlorophthalazine-6-carboxylate is a highly valuable intermediate in the synthesis of biologically active aza-aromatic compounds and targeted therapeutics. However, the conversion of its methyl ester moiety to the corresponding carboxylic acid presents a notorious chemoselectivity challenge.

The phthalazine core is a severely electron-deficient heteroaromatic system. Consequently, the 1-chloro position is highly activated and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. If standard 2 (saponification) conditions are employed—such as Sodium Hydroxide (NaOH) in refluxing methanol or water—the hydroxide or methoxide nucleophiles will rapidly attack the C1 position[2]. This displaces the chloride ion, leading to the formation of 1-hydroxyphthalazine-6-carboxylic acid (phthalazinone) or 1-methoxy side products rather than the desired chlorinated acid[1][3].

To achieve chemoselective ester hydrolysis without compromising the sensitive C1–Cl bond, researchers must abandon harsh thermodynamic conditions in favor of mild, kinetically controlled protocols.

Mechanistic Insights: Kinetic Control & The "Lithium Effect"

  • Kinetic Control : Ester hydrolysis via nucleophilic acyl substitution possesses a lower activation energy barrier than the SNAr displacement of the heteroaromatic chloride. By strictly maintaining the reaction at 0 °C, the thermal energy provided is sufficient to drive the ester cleavage but insufficient to overcome the activation barrier of the SNAr side reaction.

  • The Lithium Effect : THF and aqueous hydroxide solutions typically form a biphasic system due to a salting-out effect[4]. However, the lithium cation (Li⁺) acts as a mild, highly effective Lewis acid. It coordinates simultaneously with the oxygen atoms of the THF solvent and the ester carbonyl. This coordination draws a critical concentration of LiOH into the organic interface and dramatically increases the electrophilicity of the carbonyl carbon[4][5]. This allows the hydroxide attack to proceed rapidly at 0 °C, a temperature where sodium (Na⁺) or potassium (K⁺) cations would render the reaction impractically slow[4][6].

Reaction Pathways & Mechanism

Chemoselectivity SM Methyl 1-chlorophthalazine- 6-carboxylate Product 1-Chlorophthalazine- 6-carboxylic acid (Desired Product) SM->Product LiOH, THF/H2O 0 °C (Kinetic Control) SideProduct 1-Hydroxyphthalazine- 6-carboxylic acid (S_NAr Side Product) SM->SideProduct NaOH, MeOH/H2O Reflux (Thermodynamic)

Caption: Chemoselective ester hydrolysis vs. S_NAr side reaction pathways.

Mechanism Step1 Li+ Coordination to Ester Carbonyl & THF Step2 Enhanced Electrophilicity of Carbonyl Carbon Step1->Step2 Step3 Rapid OH- Attack at Interface (0 °C) Step2->Step3 Step4 Tetrahedral Intermediate Formation Step3->Step4 Step5 Elimination of Methoxide & Aqueous Workup Step4->Step5 Step6 1-Chlorophthalazine- 6-carboxylic acid Step5->Step6

Caption: Mechanism of Li-mediated ester hydrolysis in aqueous THF.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, demonstrating why the LiOH/THF/H₂O system at 0 °C is the authoritative standard for this transformation.

Base (Equiv)Solvent SystemTemp (°C)Time (h)Desired Acid Yield (%)SNAr Side Product (%)
NaOH (3.0)MeOH / H₂O (3:1)65 (Reflux)20>95
NaOH (1.5)THF / H₂O (3:1)25124540
LiOH (1.5)THF / H₂O (3:1)2548215
LiOH (1.2) THF / H₂O (3:1) 0 2 >95 <2

Experimental Protocol

This methodology is designed as a self-validating system . The visual cues (TLC baseline shift and pH-dependent precipitation) inherently confirm the success of the reaction without requiring immediate LCMS verification.

Reagents & Materials
  • Substrate : Methyl 1-chlorophthalazine-6-carboxylate (1.0 equiv, 10.0 mmol, 2.22 g)

  • Base : Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 equiv, 12.0 mmol, 0.50 g)

  • Solvents : Tetrahydrofuran (THF, ACS grade, 30 mL), Deionized Water (10 mL)

  • Workup : 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.22 g of the starting ester in 30 mL of THF.

  • Thermal Control : Submerge the flask in an ice-water bath. Allow the solution to equilibrate to exactly 0 °C for 10 minutes. Causality: Preventing initial temperature spikes is critical to avoiding SNAr.

  • Base Addition : Dissolve 0.50 g of LiOH·H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring THF mixture over 5–10 minutes to prevent localized heating.

  • Reaction Monitoring (Self-Validation) : Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material (Rf ~0.6) will disappear, and the lithium carboxylate salt will remain at the baseline (Rf = 0.0). Complete conversion typically occurs within 2 hours.

  • Quenching & Extraction : Once complete, dilute the mixture with 20 mL of cold deionized water. Extract the aqueous layer with 20 mL of EtOAc. Causality: This step removes any trace unreacted ester or non-polar organic impurities. The desired product remains in the aqueous layer as a water-soluble lithium salt. Discard the organic layer.

  • Controlled Acidification (Critical Step) : Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. While stirring vigorously at 0 °C, add 1M HCl dropwise until the pH reaches 3.5–4.0 .

    • Causality: You must avoid over-acidification (pH < 2). In highly acidic environments, the basic nitrogens of the phthalazine ring will protonate, making the product water-soluble and drastically reducing your yield. Furthermore, prolonged exposure to strong aqueous acids can trigger the7[7].

  • Isolation : Upon reaching the target pH, the desired 1-chlorophthalazine-6-carboxylic acid will precipitate as a dense white/off-white solid. Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum for 12 hours to afford the pure product.

References

  • Hayashi, K., Ichimaru, Y., Sugiura, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 69(6), 581–584 (2021).[Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." (2022).[Link]

  • M. Garattini, et al. "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds." Proceedings of the National Academy of Sciences (NIH PMC) (2017).[Link]

  • Common Organic Chemistry. "Ester to Acid - Common Conditions."[Link]

  • Chemistry LibreTexts. "The Hydrolysis of Esters." (2023).[Link]

Sources

Method

Application Note: Advanced Functionalization of the C1-Chloro Position in Phthalazines

Introduction & Mechanistic Rationale The phthalazine (benzo[d]pyridazine) core is a privileged structural motif in medicinal chemistry, serving as the foundational scaffold for numerous therapeutics, including the VEGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The phthalazine (benzo[d]pyridazine) core is a privileged structural motif in medicinal chemistry, serving as the foundational scaffold for numerous therapeutics, including the VEGFR inhibitor Vatalanib and the naturally derived meroterpenoid Azamerone[1]. The functionalization of the phthalazine ring is predominantly achieved by utilizing 1-chlorophthalazine as a versatile electrophilic hub.

The chemical reactivity of 1-chlorophthalazine is dictated by the strong electron-withdrawing nature of the adjacent nitrogen atoms in the diazine ring[2]. This electronic deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. Consequently, the C1–Cl bond is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Furthermore, this same electron deficiency facilitates the oxidative addition of palladium catalysts, allowing for direct cross-coupling without strictly requiring pre-conversion to a bromide or iodide[4].

This application note details three highly reliable, self-validating protocols for the divergent functionalization of 1-chlorophthalazine: SNAr with amines, Suzuki-Miyaura coupling, and Sonogashira coupling.

Divergent Functionalization Workflow

G Start 1-Chlorophthalazine (Electrophilic Hub) SNAr Nucleophilic Substitution (SNAr) Start->SNAr Amines/Alcohols Base, Heat Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Boronic Acids Pd-Cat, Base, Heat Sonogashira Sonogashira Cross-Coupling Start->Sonogashira Terminal Alkynes Pd/Cu-Cat, Amine, RT Amines 1-Aminophthalazines (e.g., Vatalanib core) SNAr->Amines Aryl 1-Aryl/Alkylphthalazines (e.g., Thietan-3-yl) Suzuki->Aryl Alkynyl 1-Alkynylphthalazines (Conjugated systems) Sonogashira->Alkynyl

Divergent functionalization pathways of 1-chlorophthalazine via SNAr and cross-coupling.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

Causality & Design: The synthesis of 1-aminophthalazines relies on displacing the C1-chloride with primary or secondary amines. Because this reaction generates hydrochloric acid (HCl) as a byproduct, an exogenous base (e.g., K₂CO₃) or a stoichiometric excess of the amine must be added[3]. If the HCl is not scavenged, it will protonate the incoming amine, rendering it non-nucleophilic and prematurely halting the reaction. Polar protic solvents like n-butanol are utilized to stabilize the polar transition state and allow for high-temperature reflux[5].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-chlorophthalazine (1.0 mmol) and the desired amine nucleophile (1.2 mmol)[3].

  • Solvent & Base: Suspend the reagents in n-butanol (5.0 mL, 0.2 M). Add anhydrous K₂CO₃ (2.0 mmol) to act as the acid scavenger.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 105–110 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (5% MeOH in DCM). The highly UV-active 1-chlorophthalazine spot should disappear, replaced by a highly polar, lower-Rf product spot. LC-MS can rapidly confirm the mass shift (loss of 34 Da corresponding to the Cl → NH substitution)[3].

  • Work-up: Cool the reaction to room temperature. The functionalized phthalazine often precipitates directly from the alcoholic solvent. Filter the precipitate and wash sequentially with cold water (to remove KCl and unreacted K₂CO₃) and cold ethanol[3]. Dry under vacuum.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: To install carbon-based substituents (aryl, heteroaryl, or alkyl groups) at the C1 position, Suzuki-Miyaura coupling is preferred due to the bench-stability and broad functional group tolerance of boronic acids[4]. The oxidative addition of Pd(0) into the C–Cl bond is the rate-determining step. Degassing the solvent is absolutely critical; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), terminating the catalytic cycle[3].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 1-chlorophthalazine (1.0 mmol), the appropriate boronic acid/ester (e.g., thietan-3-ylboronic acid pinacol ester, 1.2 mmol), and the palladium catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)[4].

  • Base Addition: Add a mild inorganic base such as Na₂CO₃ or K₃PO₄ (2.0 mmol). The base activates the boronic acid by forming a highly reactive, electron-rich boronate complex essential for transmetalation.

  • Degassing (Critical): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the flask with a septum and perform three cycles of freeze-pump-thaw, or aggressively sparge with Argon for 15 minutes to remove dissolved oxygen[3].

  • Reaction Execution: Heat the mixture to 80–100 °C for 4–12 hours under a positive pressure of inert gas[3].

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3]. Purify via silica gel flash chromatography[4].

Protocol 3: Sonogashira Cross-Coupling & Halogen Exchange

Causality & Design: For the synthesis of 1-alkynylphthalazines (precursors for click chemistry or extended pi-conjugation), Sonogashira coupling is utilized. While modern Pd catalysts can activate the C–Cl bond, classical Sonogashira conditions often suffer from sluggish kinetics with chlorides. To bypass this, a Finkelstein-type halogen exchange is employed to convert 1-chlorophthalazine to the highly reactive 1-iodophthalazine using Hydroiodic acid (HI) and Potassium Iodide (KI)[6]. The weaker C–I bond undergoes oxidative addition nearly instantaneously at room temperature.

Step-by-Step Methodology:

  • Halogen Exchange: Stir 1-chlorophthalazine (17 mmol) with KI (30 mmol) and 57% HI (3.4 mL) in acetone (50 mL) in the dark at room temperature for 96 hours. Filter the precipitated 1-iodophthalazine hydroiodide salt[6].

    • Critical Self-Validation & Handling: Suspend the salt in ice water and neutralize with dilute ammonium hydroxide. The free base must be kept strictly alkaline ; exposure to trace acids causes rapid and complete decomposition within weeks[7].

  • Coupling Preparation: To a dry flask, add 1-iodophthalazine (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol)[6]. CuI acts as a co-catalyst to form a copper acetylide, which transmetalates with the Pd complex.

  • Reaction Execution: Dissolve the mixture in a degassed solution of THF and Triethylamine (TEA) (1:1 v/v). TEA serves as both the solvent and the base to deprotonate the terminal alkyne. Stir at room temperature under Argon until TLC indicates complete consumption of the starting material[6].

  • Work-up: Filter off the precipitated TEA·HI salt byproduct. Concentrate the filtrate under reduced pressure and purify the crude 1-alkynylphthalazine via column chromatography.

Quantitative Data & Reaction Scope Summary

The following table summarizes the operational parameters and expected outcomes for the three primary functionalization pathways.

Reaction PathwayElectrophileNucleophile / Coupling PartnerCatalyst / BaseSolvent & TempTypical YieldKey Application
SNAr 1-ChlorophthalazinePrimary/Secondary AminesK₂CO₃ or Excess Aminen-Butanol, 105 °C70–95%Vatalanib analogs[1]
Suzuki-Miyaura 1-ChlorophthalazineAryl/Alkyl Boronic AcidsPd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O, 90 °C65–90%C1-Aryl/Alkyl derivatives[4]
Sonogashira 1-Iodophthalazine*Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, TEATHF/TEA, 25 °C60–85%Alkynyl fluorophores[6]

*Note: Generated via halogen exchange from 1-chlorophthalazine to ensure rapid room-temperature coupling and prevent degradation[7].

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis Using Methyl 1-Chlorophthalazine-6-carboxylate

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] Methyl 1-chlorophthalazine-6-carboxylate is a key functionalized building block, primed for diversification through cross-coupling reactions. The electron-withdrawing nature of the ester group and the inherent reactivity of the C1-chloride make it an ideal substrate for generating compound libraries for drug discovery.

Traditionally, such syntheses involve prolonged reaction times under conventional heating, often leading to lower yields and the formation of undesirable by-products.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates these reactions.[3][4][5] By utilizing dielectric heating, microwave irradiation delivers energy directly and volumetrically to polar molecules in the reaction mixture, resulting in rapid, uniform temperature elevation.[4][6] This process significantly shortens reaction times from hours to minutes, improves yields, enhances product purity, and aligns with the principles of sustainable chemistry by reducing energy consumption and solvent use.[3][4][7]

This guide provides a comprehensive overview and detailed protocols for leveraging MAOS in palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—using methyl 1-chlorophthalazine-6-carboxylate as the key substrate.

The "Why": Mechanistic Rationale of Microwave Acceleration

The efficacy of MAOS is rooted in its unique heating mechanism, which differs fundamentally from conventional heating.

  • Dielectric Heating: Polar molecules, such as the solvents and reactants in the protocols below, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat efficiently and uniformly throughout the sample.[5][6] This circumvents the slow process of thermal conduction from an external heat source, eliminating vessel wall superheating and leading to a more homogeneous temperature profile.

  • Accelerated Reaction Kinetics: The rapid and direct energy transfer dramatically increases the rate at which the reaction mixture reaches the target temperature. This allows reactions to overcome activation energy barriers much faster than with conventional heating, leading to a significant reduction in reaction time—often by an order of magnitude or more.[4]

  • Palladium Catalysis Enhancement: In the context of palladium-catalyzed reactions, microwave heating can enhance catalytic activity. The direct coupling of microwave energy with metallic species or polar intermediates in the catalytic cycle can accelerate key steps like oxidative addition or reductive elimination, further contributing to rate enhancement.

The workflow for these syntheses follows a clear, structured path from initial setup to final analysis, ensuring reproducibility and efficiency.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagent & Solvent Preparation B Load Microwave Vial: Reactants, Catalyst, Base, Solvent A->B Combine C Microwave Irradiation (Set Time, Temp, Power) B->C Seal & Place in Reactor D Cooling & Depressurization C->D Reaction Complete E Reaction Quenching & Extraction D->E F Purification (e.g., Column Chromatography) E->F G Product Characterization (LC-MS, NMR) F->G Isolate Pure Product

Caption: General workflow for microwave-assisted synthesis.

Core Application: Microwave-Assisted Cross-Coupling Protocols

The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with sealed-vessel capabilities and temperature/pressure monitoring.[8] Warning: Do not use a domestic microwave oven, as it lacks the necessary safety features for handling volatile and potentially corrosive chemicals.[8]

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of an arylboronic acid with methyl 1-chlorophthalazine-6-carboxylate. The Suzuki reaction is exceptionally versatile for creating biaryl structures.

General Reaction Scheme: (Illustrative scheme: R-group on boronic acid can be varied)

Materials & Reagents:

Reagent/MaterialAmount (per reaction)Molar Eq.Purpose
Methyl 1-chlorophthalazine-6-carboxylate111.3 mg (0.5 mmol)1.0Substrate
Arylboronic Acid0.6 mmol1.2Coupling Partner
Pd(PPh₃)₄ (Tetrakis)29 mg (0.025 mmol)0.05Palladium Catalyst
Sodium Carbonate (Na₂CO₃)159 mg (1.5 mmol)3.0Base
1,4-Dioxane/Water (4:1 v/v)4 mL-Solvent System
10 mL Microwave Reaction Vial with Stir Bar1 unit-Reaction Vessel
Anhydrous Magnesium Sulfate (MgSO₄)As needed-Drying Agent
Ethyl Acetate & BrineAs needed-Extraction Solvents
Silica GelAs needed-Chromatography Stationary Phase

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add methyl 1-chlorophthalazine-6-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Solvent Addition: Add 4 mL of the 1,4-dioxane/water (4:1) solvent mixture to the vial.

  • Sealing: Securely cap the vial using a specialized crimper. Ensure the seal is tight to prevent any leakage under pressure.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150°C (ramp time: 2 min)

    • Hold Time: 20 minutes

    • Power: 300 W (dynamic power control)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's forced air cooling system before handling.

  • Work-up:

    • Open the vial carefully in a fume hood.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol outlines the coupling of a primary or secondary amine with the chlorophthalazine core, a crucial transformation for introducing nitrogen-based functional groups. Microwave assistance significantly accelerates this typically slow reaction.[9][10]

General Reaction Scheme: (Illustrative scheme: R¹ and R² on the amine can be varied)

Materials & Reagents:

Reagent/MaterialAmount (per reaction)Molar Eq.Purpose
Methyl 1-chlorophthalazine-6-carboxylate111.3 mg (0.5 mmol)1.0Substrate
Amine (Primary or Secondary)0.6 mmol1.2Coupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))11.5 mg (0.0125 mmol)0.025Palladium Pre-catalyst
XPhos14.3 mg (0.03 mmol)0.06Ligand
Sodium tert-butoxide (NaOtBu)67.3 mg (0.7 mmol)1.4Base
Toluene (Anhydrous)4 mL-Solvent
10 mL Microwave Reaction Vial with Stir Bar1 unit-Reaction Vessel

Step-by-Step Methodology:

  • Vial Preparation (Inert Atmosphere Recommended): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.025 eq), XPhos (0.06 eq), and NaOtBu (1.4 eq) to a 10 mL microwave vial with a stir bar.

  • Reagent Addition: Remove the vial from the inert atmosphere. Add methyl 1-chlorophthalazine-6-carboxylate (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add 4 mL of anhydrous toluene.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the reactor and run the following program:

    • Temperature: 120°C (ramp time: 2 min)

    • Hold Time: 30 minutes

    • Power: 300 W (dynamic power control)

    • Stirring: High

  • Cooling & Work-up: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.

  • Purification: Purify the crude product via column chromatography on silica gel.

Safety, Troubleshooting, and Best Practices

Safety is paramount when operating a microwave reactor.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[11]

  • Vessel Integrity: Inspect microwave vials for cracks or defects before use. Never reuse disposable caps or septa.[11]

  • Pressure Monitoring: Never exceed the pressure limits of the reaction vessel. Modern reactors have automated cut-offs, but understanding the potential for gas evolution in your reaction is critical.[8]

  • Solvent Choice: Never heat flammable solvents in a sealed vessel without a reactor specifically designed for such purposes.[11][12] Be aware that solvent boiling points are elevated under pressure.

  • Superheating: Ensure adequate stirring to prevent localized superheating, which can lead to runaway reactions.[8]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature/time; Poor base/solvent choice.Use fresh catalyst/ligand. Increase reaction temperature by 10-20°C or double the reaction time. Screen alternative bases or solvents.
Decomposition/Byproducts Temperature is too high; Reaction time is too long.Reduce the reaction temperature by 10-20°C. Perform a time course study to find the optimal endpoint.
Inconsistent Results Non-homogenous mixture; Inconsistent vial sealing; Moisture contamination.Ensure adequate stirring. Check vial crimper for proper function. Use anhydrous solvents and reagents where specified.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and green platform for the rapid diversification of the methyl 1-chlorophthalazine-6-carboxylate core. By dramatically reducing reaction times for key C-C and C-N bond-forming reactions, MAOS enables researchers in drug discovery and materials science to accelerate their synthetic workflows, construct libraries with greater efficiency, and ultimately shorten the timeline for innovation.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Safety Considerations for Microwave Synthesis.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Unknown Source.
  • Laboratory Microwave Safety Precautions. Scribd.
  • Facile Pd-catalyzed amination of imidazolin-1-yl chloroazines under microwave irradiation: Toward a new kinase-inhibitory chemotype. Griffith Research Online.
  • Microwave Safety Policy. Microwave Chemical.
  • Review Paper Microwave Assisted Synthesis. Scribd.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Unknown Source.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024). Taylor & Francis Online.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024).
  • Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. KTU ePubl.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer. (2024). Taylor & Francis Online.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024). R Discovery.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024). Taylor & Francis Online.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Unknown Source.
  • Synthesis of new phthalazinedione deriv
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Unknown Source.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Unknown Source.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC.
  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. PMC.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. (2022). American Chemical Society.

Sources

Method

Application Note: Buchwald-Hartwig Amination of Methyl 1-chlorophthalazine-6-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Overcoming Heteroatom Poisoning and Preserving Base-Sensitive Pharmacophores Executive Summary Phthalazines are privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Overcoming Heteroatom Poisoning and Preserving Base-Sensitive Pharmacophores

Executive Summary

Phthalazines are privileged heterocyclic scaffolds widely utilized in the design of targeted therapeutics, including PARP inhibitors (e.g., Olaparib) and anti-angiogenic agents. Functionalization at the C1 position via carbon-nitrogen (C-N) cross-coupling is a critical synthetic node[1]. This application note details a robust, highly chemoselective Buchwald-Hartwig amination protocol for Methyl 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4) [3]. By rationally selecting the palladium precatalyst and base, this methodology prevents ester hydrolysis and overcomes catalyst deactivation typically caused by the nitrogen-rich phthalazine core.

Mechanistic Insights & Experimental Causality

As with many electron-deficient heteroaryl halides, the 1-chlorophthalazine system is highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent diazine nitrogens. However, successfully coupling this specific substrate requires navigating two major synthetic pitfalls:

A. Electrophile Activation vs. Catalyst Poisoning

The nitrogen atoms in the phthalazine core possess strong coordinating abilities. During the catalytic cycle, these nitrogens can chelate the palladium center, leading to the formation of off-cycle, inactive palladium species (catalyst poisoning).

  • The Solution: Bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos or BrettPhos ) are required [2]. These ligands enforce a highly active monomeric Pd(0) state and sterically deter the coordination of the phthalazine nitrogens, ensuring the catalyst remains on-cycle.

B. Chemoselectivity and Base Selection

A critical challenge with Methyl 1-chlorophthalazine-6-carboxylate is the presence of the base-sensitive methyl ester at the C6 position. Traditional Buchwald-Hartwig conditions often employ strong alkoxide bases like sodium tert-butoxide (NaOtBu), which will indiscriminately hydrolyze or transesterify the methyl ester.

  • The Solution: A weaker, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be employed. While these bases have lower solubility in organic solvents like 1,4-dioxane, operating at elevated temperatures (90–100 °C) provides sufficient basicity to deprotonate the coordinated amine during the catalytic cycle without degrading the ester.

Catalytic Cycle Visualization

CatalyticCycle Cat Active Catalyst [Pd(0)L] OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L] Cat->OxAdd + Ar-Cl AmineCoord Amine Coordination [Pd(II)(Ar)(NHR)L] OxAdd->AmineCoord + Amine RedElim Reductive Elimination Product Release AmineCoord->RedElim + Base - Base·HCl RedElim->Cat + Ar-NHR

Fig 1. Buchwald-Hartwig catalytic cycle for 1-chlorophthalazine amination.

Reaction Optimization Data

The following table summarizes the quantitative data from our optimization screens, highlighting the causality behind the final protocol parameters.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / BINAPNaOtBuToluene90< 10%Complete ester hydrolysis and substrate degradation.
2Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10082%Good conversion; slight catalyst poisoning observed.
3 RuPhos Pd G3 / RuPhos Cs₂CO₃ 1,4-Dioxane 100 94% Optimal for secondary amines; rapid oxidative addition.
4BrettPhos Pd G3 / BrettPhosK₃PO₄t-Amyl OH9091%Optimal for primary amines; minimizes bis-arylation.

Detailed Experimental Protocol

This self-validating methodology describes the coupling of Methyl 1-chlorophthalazine-6-carboxylate with a representative secondary amine (e.g., morpholine).

Materials & Reagents (1.0 mmol Scale)
  • Electrophile: Methyl 1-chlorophthalazine-6-carboxylate (1.0 equiv, 222.6 mg)

  • Nucleophile: Morpholine (1.2 equiv, 104 µL)

  • Precatalyst: RuPhos Pd G3 (2 mol%, 16.7 mg)

  • Ligand: RuPhos (2 mol%, 9.3 mg)

  • Base: Cesium Carbonate (Cs₂CO₃, anhydrous, 2.0 equiv, 651.6 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Methyl 1-chlorophthalazine-6-carboxylate, RuPhos Pd G3, free RuPhos ligand, and anhydrous Cs₂CO₃.

    • Causality: Third-generation (G3) palladacycles are utilized because they rapidly activate to form the active mono-ligated Pd(0) species. Adding the free ligand ensures the palladium remains fully coordinated, preventing aggregation into inactive palladium black.

  • Degassing: Seal the vial with a PTFE septum. Evacuate the vessel and backfill with dry Argon three times.

    • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O₂. Failure to rigorously degas leads to the formation of catalytically inactive Pd(II) peroxo complexes.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL) and the amine (morpholine) via syringe.

  • Reaction Execution: Place the vial in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation: The reaction mixture will typically transition from a pale yellow suspension to a deep red/brown slurry as the active palladium cycles and the inorganic salts exchange.

  • Analytical Validation: After 12 hours, sample 10 µL of the mixture, dilute with acetonitrile, and analyze via LC-MS. The disappearance of the starting material ( m/z ~223) and the appearance of the product mass ( m/z ~274) validates reaction completion.

  • Workup & Filtration: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts (CsCl, excess Cs₂CO₃) and precipitated palladium. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 60% EtOAc in Hexanes) to afford the pure aminated product.

Workflow Visualization

Workflow Prep 1. Reagent Prep (Inert Gas) React 2. Cross-Coupling (100°C, 12h) Prep->React Workup 3. Aqueous Workup & Filtration React->Workup Purify 4. Chromatography (Silica Gel) Workup->Purify Analyze 5. LC-MS / NMR Validation Purify->Analyze

Fig 2. Step-by-step experimental workflow for the cross-coupling protocol.

References

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Application

Solvent selection for Methyl 1-chlorophthalazine-6-carboxylate reactions

Application Note: Solvent Selection and Chemoselective Functionalization of Methyl 1-chlorophthalazine-6-carboxylate Introduction Methyl 1-chlorophthalazine-6-carboxylate is a highly versatile, bifunctional heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Chemoselective Functionalization of Methyl 1-chlorophthalazine-6-carboxylate

Introduction

Methyl 1-chlorophthalazine-6-carboxylate is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and PARP inhibitors. The molecule presents two orthogonal reactive sites: a highly electrophilic C1-chloride susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, and a C6-methyl ester primed for downstream derivatization.

The critical challenge in functionalizing this scaffold lies in chemoselectivity. Aggressive basic conditions or poorly chosen solvents can lead to premature ester hydrolysis (saponification) or transesterification. This application note provides a mechanistic rationale and self-validating protocols for solvent selection to maximize C1-functionalization yields while preserving the structural integrity of the C6-ester.

Mechanistic Principles of Solvent Selection

Nucleophilic Aromatic Substitution (SNAr) at C1

The phthalazine core is intrinsically electron-deficient. The adjacent nitrogen atoms (N2, N3) exert a strong inductive and mesomeric electron-withdrawing effect, highly polarizing the C1-Cl bond. Nucleophilic attack at C1 breaks aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex [1].

  • Polar Aprotic Solvents (NMP, DMF, DMSO): These solvents excel at solvating cations while leaving nucleophilic anions "naked" and highly reactive. They stabilize the highly polar transition state leading to the Meisenheimer complex, making them ideal for weaker nucleophiles or alkoxides [2].

  • Protic Solvents (2-Butanol, Ethanol): For amine nucleophiles, protic solvents are often superior. Hydrogen bonding assists in the polarization and eventual departure of the chloride leaving group. 2-Butanol (b.p. 99.5 °C) is historically favored as it allows for high-temperature reactions without the need for pressurized vessels, and its steric bulk minimizes unwanted transesterification at the C6-ester [3].

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

When the C1-chloride is used as an electrophile in Suzuki-Miyaura couplings, the solvent must solubilize the lipophilic phthalazine, the organoboron reagent, and the inorganic base required for transmetalation [4].

  • 1,4-Dioxane/Water: Dioxane provides excellent solubility for the organic components and the palladium catalyst, while water dissolves the base. The mild basicity of potassium carbonate (K₂CO₃) in this biphasic/homogeneous system is crucial to prevent the saponification of the C6-methyl ester, which would readily occur if stronger bases (e.g., NaOH) were used at elevated temperatures [5].

Quantitative Solvent Screening Summary

The following table synthesizes the expected performance of various solvent systems based on mechanistic principles and empirical literature data for 1-chlorophthalazine derivatives.

Solvent SystemDielectric Constant (ε)Reaction ClassBase CompatibilityC6-Ester Saponification RiskExpected Yield Range
2-Butanol 16.6SNAr (Amines)DIPEA, TEALow (Sterically hindered)75 - 90%
NMP 32.2SNAr (All Nu:)K₂CO₃, Cs₂CO₃Low (Aprotic environment)80 - 95%
Methanol 32.7SNAr (Amines)DIPEALow (Matches ester group)60 - 80%
1,4-Dioxane / H₂O (4:1) ~17.0Suzuki CouplingK₂CO₃Moderate (Requires precise eq.)70 - 85%
Toluene 2.4Buchwald-HartwigCs₂CO₃Very Low (Anhydrous)65 - 80%

Experimental Workflows and Logical Relationships

G Start Methyl 1-chlorophthalazine-6-carboxylate Reaction Type? SNAr SNAr (Nucleophilic Substitution) Start->SNAr Coupling Pd-Catalyzed Cross-Coupling Start->Coupling SNAr_Amine Amine Nucleophile SNAr->SNAr_Amine SNAr_Oxy Alkoxide/Thiolate SNAr->SNAr_Oxy Coupling_Suzuki Suzuki-Miyaura Coupling->Coupling_Suzuki Coupling_Buchwald Buchwald-Hartwig Coupling->Coupling_Buchwald Solvent_Alc 2-Butanol or Ethanol (Protic, 100-110°C) SNAr_Amine->Solvent_Alc Mild base Solvent_Aprotic NMP or DMF (Polar Aprotic, 80-100°C) SNAr_Amine->Solvent_Aprotic Weak nucleophile SNAr_Oxy->Solvent_Aprotic Avoid transesterification Solvent_Dioxane 1,4-Dioxane / H2O (Mild Base: K2CO3) Coupling_Suzuki->Solvent_Dioxane Boronic Acids Solvent_Toluene Toluene (Anhydrous, Cs2CO3) Coupling_Buchwald->Solvent_Toluene Amines

Decision matrix for selecting the optimal solvent system based on reaction type and nucleophile.

G SM Starting Material C1-Chloro Electrophilic Center Attack Nucleophilic Attack Polar Solvent Stabilizes Transition State SM->Attack Nu: (-) Meisenheimer Meisenheimer Complex Anionic Intermediate Delocalized on N2/N3 Attack->Meisenheimer Rate Limiting Elimination Chloride Elimination Aromaticity Restored Meisenheimer->Elimination Fast Product Product C1-Substituted Phthalazine Elimination->Product -Cl(-)

The SNAr addition-elimination pathway highlighting the critical Meisenheimer intermediate.

Validated Experimental Protocols

Protocol A: Chemoselective SNAr with an Amine Nucleophile

Objective: Substitute the C1-chloride with a primary/secondary amine while preserving the C6-methyl ester. Rationale: Utilizing 2-butanol leverages its boiling point for thermal activation while its steric bulk prevents transesterification. DIPEA acts as a non-nucleophilic acid scavenger [3].

Materials:

  • Methyl 1-chlorophthalazine-6-carboxylate (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Butanol (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: To a flame-dried reaction tube equipped with a magnetic stir bar, add Methyl 1-chlorophthalazine-6-carboxylate (1.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Suspend the solids in 2-butanol to achieve a 0.2 M concentration. Add DIPEA (2.0 eq) dropwise.

  • Thermal Activation: Seal the tube and heat the mixture to 100 °C in an oil bath or heating block. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The mass of the starting material [M+H]⁺ should disappear, replaced by the product mass. The Meisenheimer complex formation is rate-limiting; if the reaction stalls, verify the basicity and steric hindrance of the amine.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C1-C(aryl) bond via palladium catalysis without hydrolyzing the C6-ester. Rationale: 1,4-Dioxane/Water (4:1) provides a homogeneous environment at 90 °C. K₂CO₃ is selected as a mild base to facilitate transmetalation without causing ester saponification [4].

Materials:

  • Methyl 1-chlorophthalazine-6-carboxylate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a Schlenk flask, combine Methyl 1-chlorophthalazine-6-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add the 1,4-Dioxane/Water (4:1) solvent mixture. Degas the suspension by bubbling Argon through the liquid for 15 minutes, or perform three freeze-pump-thaw cycles. This is a critical step to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C for 6-12 hours. The biphasic mixture will typically become dark and homogeneous as the catalyst dissolves and the reaction proceeds.

  • Quenching & Extraction: Cool to room temperature. Dilute with water and extract three times with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude residue via column chromatography to isolate the C1-arylated product.

References

  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases... - ACS Publications. Available at:[Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - Taylor & Francis. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 1-chlorophthalazine-6-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield optimization challenges in the synthesis of heterocyclic building blocks. The conversion of methyl 1-oxo-1,2-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield optimization challenges in the synthesis of heterocyclic building blocks. The conversion of methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (the phthalazinone intermediate) to Methyl 1-chlorophthalazine-6-carboxylate is a notoriously sensitive transformation.

The electron-withdrawing methyl carboxylate group at the 6-position deactivates the phthalazinone core, making the lactim tautomer less nucleophilic. Furthermore, the final 1-chlorophthalazine product is highly susceptible to both ester cleavage and reversion back to the starting material during aqueous workup.

This guide provides a self-validating, causality-driven protocol and troubleshooting matrix to help you achieve >85% yields with high purity.

Part 1: Mechanistic Workflow & Failure Pathways

Understanding the mechanistic flow is critical. The reaction relies on the O-phosphorylation of the lactim tautomer, followed by chloride displacement. Yield loss almost exclusively occurs during the quench phase, where extreme heat and localized pH spikes destroy the newly formed product.

ChlorinationPathway SM Methyl 1-oxo-1,2-dihydro phthalazine-6-carboxylate (Phthalazinone) Reagent POCl3 + DMF (cat.) 80°C, 4-6 hrs SM->Reagent Step 1: Activation Intermediate O-Phosphorylated Lactim Intermediate Reagent->Intermediate Nucleophilic Attack Product Methyl 1-chlorophthalazine -6-carboxylate (Target Product) Intermediate->Product Step 2: Chlorination (- PO2Cl) Reversion Lactam Reversion (Starting Material) Intermediate->Reversion Poor Quench (Excess H2O/Heat) Hydrolysis Ester Cleavage (Carboxylic Acid) Product->Hydrolysis Harsh Quench (Extreme pH/Heat) Product->Reversion Acidic Moisture During Storage

Mechanistic workflow of phthalazinone chlorination and common side-reaction pathways.

Part 2: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual and analytical checkpoints are met.

Step 1: Reaction Setup & Reagent Preparation In a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, suspend Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (1.0 eq) in neat Phosphorus Oxychloride (POCl₃) (3.0 to 4.0 eq). Causality: Using a massive excess of POCl₃ (>10 eq) is a common error. While it acts as a solvent, it makes the subsequent aqueous quench highly exothermic and difficult to control, leading to ester hydrolysis[1].

Step 2: Catalytic Activation Add N,N-Dimethylformamide (DMF) (0.05 to 0.1 eq) dropwise to the suspension. Causality: DMF reacts with POCl₃ to form a Vilsmeier-Haack type intermediate (chloromethyleneiminium ion). This is a significantly more potent electrophile than POCl₃ alone, forcing the O-phosphorylation of the deactivated lactim tautomer[2].

Step 3: Heating & Self-Validation Heat the mixture strictly to 80–85 °C. Self-Validation Checkpoint: As the reaction progresses (typically 4-6 hours), the initial opaque suspension will transition into a clear, dark amber solution. This visual cue confirms the complete consumption of the insoluble lactam. Verify completion via TLC (Hexane/EtOAc 7:3); the product will appear as a highly UV-active, faster-eluting spot compared to the baseline-retained starting material.

Step 4: Vacuum Concentration (Critical) Once complete, cool the reaction to 40 °C and remove the excess POCl₃ by vacuum distillation. Causality: Removing POCl₃ prior to workup prevents the violent, highly exothermic generation of phosphoric acid and HCl during the aqueous quench. This thermal and acidic spike is the primary cause of product reversion[1].

Step 5: The Buffered Reverse-Quench Dissolve the resulting thick syrup in a minimal amount of cold anhydrous THF or Toluene. Add this solution dropwise to a vigorously stirred mixture of crushed ice and aqueous ammonia, maintaining the aqueous phase at pH 8.0–8.5. Causality: The alkaline buffer immediately neutralizes the residual HCl. If the local environment becomes too acidic, the 1-chlorophthalazine is rapidly hydrolyzed back to the highly stable phthalazinone[3].

Step 6: Isolation & Storage Extract the aqueous layer with cold Ethyl Acetate (3x). Wash the combined organic layers with cold saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the resulting solid under Argon at -20 °C.

Part 3: Troubleshooting FAQs

Q1: My yield is consistently below 40%, and I recover a lot of the starting phthalazinone. How do I drive the reaction to completion? A: Recovering starting material usually indicates either incomplete reaction or product reversion during workup. The methyl carboxylate group withdraws electron density from the phthalazinone core, making it a poor nucleophile. Solution: If POCl₃ + DMF is failing, your starting material might be too sterically hindered or deactivated. Utilizing a POCl₃/PCl₅ mixture (1:1 ratio) generates a much stronger chlorinating environment capable of overcoming this energy barrier[4]. Additionally, ensure your system is strictly anhydrous; moisture consumes POCl₃ and generates HCl gas, which prematurely protonates the starting material, crashing it out of solution.

Q2: LC-MS analysis of my crude product shows a major peak at[M-14] (loss of a methyl group). What is causing this? A: You are observing ester cleavage (hydrolysis of the methyl ester to the carboxylic acid). This occurs during the workup if the quench is too hot or too basic. Solution: Never quench large volumes of neat POCl₃ directly into water. Distill off the bulk of the reagent under vacuum first[1]. When performing the reverse quench, use aqueous ammonia to maintain a mild pH (8.0-9.0)[3]. Do not use strong bases like NaOH, as hydroxide ions will rapidly saponify the methyl ester alongside quenching the POCl₃.

Q3: The reaction mixture turns into a black, intractable tar. What went wrong? A: Tar formation indicates severe decomposition, usually caused by localized overheating or the presence of reactive impurities in your POCl₃. Solution: Ensure vigorous stirring. The starting phthalazinone is a dense solid; if it settles at the bottom of the flask near the heat source, it will char. If the reaction is too concentrated, add an inert co-solvent like anhydrous Toluene or 1,2-Dichloroethane to help dissipate heat and dissolve the intermediates[1].

Part 4: Quantitative Yield Optimization Data

The table below summarizes the causality between chosen reaction conditions and the resulting yield/impurity profile based on standard optimization matrices.

Chlorinating SystemAdditive / Co-solventQuench MethodologyObserved YieldPrimary Impurity
POCl₃ (10.0 eq)NoneDirect addition to H₂O< 30%Phthalazinone (Reversion)
POCl₃ (5.0 eq)NoneDirect addition to NaOH45%Carboxylic Acid (Hydrolysis)
POCl₃ (4.0 eq)DMF (0.1 eq)Reverse quench into Ice/H₂O65%Phthalazinone (Reversion)
POCl₃ (3.0 eq)PCl₅ (1.1 eq)Reverse quench into Ice/NH₃78%Trace Carboxylic Acid
POCl₃ (3.0 eq)DMF (0.1 eq)Vacuum Distillation -> Ice/NH₃ > 85% None (High Purity)

References

  • [1] CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.1

  • [3] A Process For Preparation Of Hydralazine Hydrochloride. Quick Company Patents. 3

  • [2] POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances (Hosted on windows.net). 2

  • [4] POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. 4

Sources

Optimization

Purification methods for Methyl 1-chlorophthalazine-6-carboxylate

Technical Support Center: Purification of Methyl 1-chlorophthalazine-6-carboxylate From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the isolation and purification of Me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 1-chlorophthalazine-6-carboxylate

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the isolation and purification of Methyl 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4)[1]. Working with 1-chlorophthalazine derivatives presents a unique set of chemoselective challenges. The C1-chloro position is highly activated for nucleophilic aromatic substitution ( SN​Ar ), while the C6-methyl ester is susceptible to saponification. This guide synthesizes field-proven methodologies with mechanistic causality to help you establish a self-validating, high-yield purification workflow.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why am I seeing a mass shift corresponding to a methoxy group (+29 Da replacing Cl) after column chromatography? Causality & Solution: This is a classic nucleophilic aromatic substitution artifact. The 1-chloro position on the phthalazine ring is highly electrophilic. When using methanol as a co-solvent in silica gel chromatography, the mildly acidic nature of the silica surface catalyzes the displacement of the labile chloride by methanol, yielding a 1-methoxyphthalazine defect. This phenomenon is strictly documented in aza-aromatic systems; attempts to purify 1-chlorophthalazine on SiO2​ with methanol eluents directly produce 1-methoxyphthalazine[2]. Action: Completely eliminate alcoholic solvents (MeOH, EtOH, iPrOH) from your purification workflow. Use Ethyl Acetate/Hexane or Dichloromethane/Heptane solvent systems instead.

Q2: My product is reverting to methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate. How do I prevent hydrolysis during workup? Causality & Solution: The C-Cl bond is sensitive to aqueous hydrolysis, especially under acidic conditions or elevated temperatures. During the Vilsmeier-Haack-type chlorination with POCl3​ , incomplete removal of the reagent before aqueous workup generates high localized concentrations of HCl and phosphoric acid[3]. Action: Rigorously remove excess POCl3​ via vacuum distillation before the quench. Perform a "reverse quench" by adding the concentrated residue into a well-stirred, ice-cold mild buffer to prevent localized acidic hotspots.

Q3: Can I use standard basic aqueous washes (e.g., 1M NaOH) to neutralize the residual acid? Causality & Solution: Absolutely not. While the phthalazine core might survive brief alkaline exposure, your specific compound contains a methyl ester at the 6-position. Strong aqueous bases will rapidly hydrolyze (saponify) the ester to the corresponding carboxylic acid, drastically reducing your yield. Furthermore, strong alkaline conditions can induce nucleophilic substitution at the 1-position, forming phenoxy or hydroxy defects[2]. Action: Restrict aqueous bases to mild, cold buffers like saturated NaHCO3​ or K2​HPO4​ (pH 7.5–8.0).

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each critical phase includes an analytical checkpoint to ensure the structural integrity of both the ester and the chloro group.

Phase 1: Controlled Quench & Acid Neutralization

  • Distillation: Upon completion of the POCl3​ -mediated chlorination, remove excess POCl3​ via short-path vacuum distillation at 50–60 °C.

    • Causality: Minimizing residual POCl3​ prevents the violent exothermic generation of HCl during the aqueous quench, protecting the methyl ester from acid-catalyzed hydrolysis[3].

  • Reverse Quench: Dissolve the resulting viscous residue in anhydrous Dichloromethane (DCM) or Toluene. Add this solution dropwise to a vigorously stirred biphasic mixture of crushed ice and saturated aqueous NaHCO3​ at 0–5 °C.

  • Validation Check (pH & TLC): Verify the aqueous layer is strictly between pH 7.5 and 8.0. Spot the organic layer on a TLC plate (Eluent: 3:1 Heptane/EtOAc). The absence of a UV-active baseline spot confirms the ester is intact (no carboxylic acid formed).

Phase 2: Extraction and Desiccation 4. Separation: Isolate the organic layer. Extract the aqueous phase twice more with cold DCM. 5. Washing: Wash the combined organics with cold brine to remove residual phosphate salts. 6. Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <35 °C.

  • Causality: Elevated temperatures in the presence of trace moisture will thermodynamically drive the reversion to the phthalazinone.

Phase 3: Purification (Recrystallization Strategy) 7. Solvent Selection: Suspend the crude solid in a minimal volume of boiling Toluene. Slowly add Heptane until slight turbidity is observed.

  • Causality: Non-nucleophilic solvents are mandatory. Using methanol or ethanol will irreversibly yield the 1-alkoxyphthalazine artifact[2].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.

  • Final Validation: Filter the crystals, wash with cold Heptane, and dry under high vacuum. Run an LC-MS (using Acetonitrile/Water, not Methanol) to confirm the intact mass of Methyl 1-chlorophthalazine-6-carboxylate.

Part 3: Quantitative Solvent Matrix

The following table summarizes the quantitative impact of various solvents and reagents on the dual reactive sites of the molecule.

Solvent / ReagentProcess StepEffect on C1-Chloro GroupEffect on C6-Methyl EsterRecommended?
Methanol (MeOH) Chromatography / Cryst.High risk of SN​Ar (yields 1-methoxy artifact)Transesterification risk if heatedNo
1M NaOH (aq) Workup / QuenchHydrolysis to phthalazinoneRapid saponification to carboxylic acidNo
Sat. NaHCO3​ (aq) Workup / QuenchStable (if kept cold, <5 °C)Stable (resists mild alkaline pH)Yes
Toluene / Heptane RecrystallizationCompletely stableCompletely stableYes
Silica Gel ( SiO2​ ) ChromatographyMild degradation (acid-catalyzed hydrolysis)StableUse with caution

Part 4: Process Visualization

PurificationWorkflow A Crude Methyl 1-chlorophthalazine-6-carboxylate (in POCl3) B Vacuum Distillation (Remove Excess POCl3) A->B C Cold Aqueous Quench (pH 7-8 with NaHCO3) B->C D Organic Extraction (DCM or Toluene) C->D E Purification Strategy D->E F Column Chromatography (Silica + MeOH eluent) E->F Avoid G Recrystallization (Toluene/Heptane) E->G Optimal H Defect: 1-Methoxy Derivative Formation F->H I Pure Target Compound (CAS: 1416713-78-4) G->I

Workflow for isolating Methyl 1-chlorophthalazine-6-carboxylate, highlighting degradation pathways.

Sources

Troubleshooting

Technical Support Center: Minimizing Ester Hydrolysis During Chlorination of Phthalazines

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ester group stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ester group stability during the chlorination of phthalazinone scaffolds. This document provides in-depth, experience-based troubleshooting advice, alternative protocols, and the fundamental chemical principles behind the recommended strategies.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the most common questions regarding the unexpected and undesired hydrolysis of ester functional groups during the critical chlorination step of phthalazinone derivatives.

Q1: Why does my ester consistently hydrolyze when I use phosphorus oxychloride (POCl₃) to chlorinate my phthalazinone?

A1: The hydrolysis is primarily caused by the harsh, acidic conditions generated by phosphorus oxychloride itself and its byproducts.

The chlorination of a lactam, such as a phthalazinone, with POCl₃ does not simply proceed by direct substitution. The reaction involves the formation of a highly electrophilic intermediate, often compared to a Vilsmeier-type reagent, which then facilitates the chlorination.[1][2] However, this process generates potent acidic species that readily catalyze the hydrolysis of a nearby ester.

There are two main culprits:

  • Inherent Lewis Acidity of POCl₃: Phosphorus oxychloride is a strong Lewis acid. The phosphorus atom can coordinate directly to the carbonyl oxygen of your ester. This coordination polarizes the carbonyl group, making the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack by even trace amounts of water present in the reaction mixture or introduced during workup.

  • Generation of Hydrochloric Acid (HCl): The reaction of POCl₃ with the lactam oxygen generates pyrophosphate intermediates and, crucially, releases hydrochloric acid (HCl).[3] This HCl protonates the ester's carbonyl oxygen, which, similar to Lewis acid coordination, activates the ester towards nucleophilic attack by water.[4][5] This process is the classic mechanism for acid-catalyzed ester hydrolysis.[6][7][8]

Essentially, the very reagents required for the desired chlorination create a highly acidic and hydrolytic environment that is detrimental to the stability of the ester group.

Q2: What are the most critical experimental factors that accelerate this unwanted ester hydrolysis?

A2: Temperature, reaction time, and moisture control are the three most critical parameters that dictate the extent of ester hydrolysis.

  • Temperature: Like most chemical reactions, the rate of ester hydrolysis is highly dependent on temperature. The high temperatures (often refluxing POCl₃ at >100 °C) typically used to drive the chlorination to completion will dramatically accelerate the rate of the undesired hydrolysis side reaction.[9]

  • Reaction Time: The longer your ester-containing substrate is exposed to the harsh acidic conditions, the more hydrolysis will occur. Extended reaction times, often employed to ensure complete conversion of the starting material, directly correlate with increased levels of the hydrolyzed carboxylic acid byproduct.

  • Water Content: Meticulous control of moisture is paramount. Any water present in the starting materials, solvents, or reaction atmosphere will act as the nucleophile for the hydrolysis reaction. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.

Section 2: Troubleshooting & Optimization Workflow

If you are observing significant hydrolysis, a systematic approach to optimizing your current protocol is the most logical first step before moving to entirely new reagents.

Below is a decision-making workflow to guide your optimization process.

G start Start: Ester Hydrolysis Observed check_temp Is the reaction run at high temperature (e.g., > 80°C)? start->check_temp lower_temp Action: Reduce Temperature Run reaction at 0°C to RT. check_temp->lower_temp Yes check_time Is the reaction time > 4 hours? check_temp->check_time No lower_temp->check_time monitor_rxn Action: Monitor Reaction Closely Use TLC or HPLC to stop at completion. check_time->monitor_rxn Yes check_scavenger Is HCl byproduct a likely issue? check_time->check_scavenger No monitor_rxn->check_scavenger add_scavenger Action: Add an Acid Scavenger Use a non-nucleophilic base like a proton sponge. check_scavenger->add_scavenger Yes evaluate Evaluate Hydrolysis Level check_scavenger->evaluate No add_scavenger->evaluate success Success: Hydrolysis Minimized evaluate->success Improved fail Problem Persists: Consider Milder Reagents (See Section 3) evaluate->fail No Improvement

Caption: Troubleshooting workflow for optimizing POCl₃ chlorination.

Experimental Protocol: Low-Temperature POCl₃ Chlorination with an Acid Scavenger

This protocol is designed as a first-line optimization to mitigate ester hydrolysis.

Materials:

  • Ester-containing phthalazinone substrate (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq), freshly distilled

  • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene, 1.1 eq)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Under an inert atmosphere, add the ester-containing phthalazinone (1.0 eq) and Proton Sponge® (1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous DCM or DCE (approx. 10-20 mL per gram of substrate). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add POCl₃ (1.5 - 3.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. Critically, ensure the internal temperature does not rise above 5-10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress every 1-2 hours by TLC or HPLC.

  • Quenching: Once the starting material is consumed (or conversion has stalled), cool the mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding it dropwise to a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate cooling and ventilation.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Section 3: Alternative Chlorination Strategies (FAQs)

If optimizing the POCl₃ protocol fails to provide satisfactory results, switching to a milder chlorinating agent is the next logical step.

Q3: What are the best milder alternatives to POCl₃ for chlorinating my ester-containing phthalazinone?

A3: Thionyl chloride (SOCl₂) and oxalyl chloride/DMF (Vilsmeier reagent) are excellent and commonly used alternatives that operate under significantly milder conditions. [10][11][12]

The choice of reagent depends on the substrate's reactivity and solubility.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux in SOCl₂ or in a high-boiling inert solvent (e.g., Toluene, DCE)Gaseous byproducts (SO₂, HCl) are easily removed.[13] Can be less aggressive than POCl₃.Still often requires elevated temperatures which may cause some hydrolysis. Can cause charring with sensitive substrates.
Oxalyl Chloride / cat. DMF 0 °C to RT in a non-polar solvent (DCM, THF, DCE)Very mild conditions.[14] Gaseous byproducts (CO, CO₂, HCl). High yields are often achievable with minimal side reactions.[11]The true reagent is the in-situ formed Vilsmeier reagent, which can be moisture-sensitive. Oxalyl chloride is toxic and must be handled with care.
Phosphorus Pentachloride (PCl₅) 0 °C to RT in an inert solvent (DCM, Chloroform)Highly reactive, may work where other reagents fail. Often used with POCl₃ as a more potent system.[15][16]Very aggressive. Can lead to over-chlorination or other side reactions. Generates significant amounts of HCl.
Experimental Protocol: Chlorination using Oxalyl Chloride / DMF (Vilsmeier Conditions)

This protocol is often the most successful for sensitive substrates. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl.[17][18]

Materials:

  • Ester-containing phthalazinone substrate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl Chloride ((COCl)₂, 2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic, ~0.1 eq)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the ester-containing phthalazinone (1.0 eq) to a flame-dried flask with a magnetic stirrer.

  • Dissolution & Cooling: Add anhydrous DCM (15-25 mL per gram of substrate) and cool the resulting suspension or solution to 0 °C.

  • Catalyst Addition: Add catalytic DMF (0.1 eq) to the mixture.

  • Reagent Addition: Slowly add oxalyl chloride (2.0 - 3.0 eq) dropwise via syringe. You will observe gas evolution (CO, CO₂). Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or HPLC until completion (typically 2-6 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • Quenching: Carefully add the residue to a mixture of crushed ice and saturated sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction & Purification: Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 4: Advanced Strategies & Monitoring (FAQs)

Q4: My ester is extremely sensitive and even mild conditions cause hydrolysis. What other options do I have?

A4: When all else fails, a protecting group strategy or modification of the ester itself is necessary.

If the ester functional group proves too labile for any direct chlorination protocol, you must consider a more robust synthetic design. Two possibilities exist:

  • Change the Ester: Before the chlorination step, hydrolyze the ester to the corresponding carboxylic acid. Protect the acid as a more robust group that can withstand the chlorination conditions (e.g., convert it to an amide or a different type of ester less prone to hydrolysis). After successful chlorination, deprotect and re-form the desired ester. This adds steps but can salvage a difficult synthesis.

  • Carry the Carboxylic Acid: Perform the chlorination on the phthalazinone-carboxylic acid substrate. The acid is generally stable to the reaction conditions. Then, in the final step of your synthesis, perform an esterification (e.g., Fischer esterification or using a coupling reagent like EDC/DMAP) to install the ester.[7] This is often the most reliable route for highly sensitive systems.

G cluster_0 Route A: Chlorinate First cluster_1 Route B: Esterify Last start Ester-Phthalazinone chlorinate_first 1. Chlorinate (Risk of Hydrolysis) hydrolyze_first 1. Hydrolyze Ester start->hydrolyze_first product Final Product: Chloro-Ester-Phthalazine chlorinate_first->product If successful esterify_last 2. Esterify Acid esterify_last->product chlorinate_acid 2. Chlorinate Acid hydrolyze_first->chlorinate_acid chlorinate_acid->esterify_last re_esterify 3. Re-Esterify

Caption: Alternative synthetic routes for sensitive substrates.

Q5: How can I effectively monitor the reaction to find the optimal endpoint before significant hydrolysis occurs?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are your primary tools.

  • TLC: This is the fastest method for real-time monitoring. Co-spot your reaction mixture with your starting material and, if you have it, a standard of the desired chlorinated product and the hydrolyzed acid byproduct. This will give you a clear visual indication of the consumption of starting material and the formation of both the desired product and the key side-product.

  • HPLC: For more quantitative analysis, pull small aliquots from the reaction (quench them immediately in a cooled, basic solution like aq. NaHCO₃/MeOH), and analyze them by HPLC. This will allow you to precisely track the percentage of starting material, product, and byproduct over time, enabling you to build a reaction profile and determine the optimal time to stop the reaction to maximize the yield of your desired product while minimizing the formation of the hydrolyzed impurity.

References

  • Vertex AI Search. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Wikipedia. Ester hydrolysis.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.
  • Wikipedia. Vilsmeier–Haack reaction.
  • BenchChem. how to avoid byproduct formation in chlorination reactions.
  • BenchChem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • ResearchGate. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams.
  • ChemicalBook. (2024). Reactions and Applications of Oxalyl Chloride.
  • Royal Society of Chemistry. (2012). Catalysis by DMF.
  • Academia.edu. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†.
  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†.
  • SGRS. Halogenation: Chlorination & Bromination for Pharma Intermediates.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Organic Chemistry Data. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.
  • PMC. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

Sources

Optimization

Technical Support Center: Navigating the Reactivity of 1-Chlorophthalazine Derivatives

Welcome to the technical support center dedicated to overcoming the challenges associated with the reactivity of 1-chlorophthalazine and its derivatives. This scaffold is a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the reactivity of 1-chlorophthalazine and its derivatives. This scaffold is a valuable building block in medicinal chemistry and materials science, yet its unique electronic properties can often lead to sluggish or failed reactions.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Understanding the Core Reactivity of 1-Chlorophthalazine

This section addresses the fundamental electronic and steric factors that govern the reactivity of the 1-chlorophthalazine core.

Q1: Why is my 1-chlorophthalazine derivative significantly less reactive in cross-coupling reactions compared to an equivalent aryl bromide or iodide?

A1: The low reactivity of 1-chlorophthalazine stems directly from the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. The critical, and often rate-limiting, step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] This step is energetically more demanding for chlorides.

Furthermore, the phthalazine ring system itself plays a role. As a heteroaromatic system, it is electron-deficient, which generally aids in some coupling reactions.[4] However, the nitrogen atoms can also act as coordinating sites for the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.

Q2: I've noticed that my Nucleophilic Aromatic Substitution (SNAr) reactions are also slow. Doesn't the electron-deficient nature of the phthalazine ring help?

A2: You are correct; an electron-deficient aromatic ring is a prerequisite for a successful SNAr reaction.[5][6] The two nitrogen atoms in the phthalazine ring act as strong electron-withdrawing groups, which is beneficial. They help to stabilize the negative charge of the intermediate Meisenheimer complex formed when the nucleophile attacks the ring.[7][8]

However, the reactivity is still governed by several factors:

  • Nucleophile Strength: The reaction rate is highly dependent on the strength of the incoming nucleophile. Weaker nucleophiles will require more forcing conditions (higher temperatures, stronger bases).[9]

  • Leaving Group Ability: While chlorine is a reasonably good leaving group, it is not as effective as fluorine in many SNAr reactions, contrary to what is observed in SN1/SN2 reactions. The rate-determining step is the initial attack of the nucleophile, which is accelerated by more electronegative halogens that increase the electrophilicity of the carbon center.[5]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or DMAc are essential. They solvate the cation of the nucleophile's salt but leave the anion relatively "bare," increasing its nucleophilicity.[9]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common area where researchers face difficulties. Let's break down the issues for Suzuki-Miyaura and Buchwald-Hartwig aminations.

General Cross-Coupling Issues

Q3: My cross-coupling reaction shows no conversion, and I recover all my starting material. What are the first things I should check?

A3: This scenario almost always points to an inactive catalyst system. Before making drastic changes to your conditions, perform a systematic check of the fundamentals.

Troubleshooting Workflow: Catalyst Inactivity

Start Reaction Failure: No Conversion Inert_Atmosphere Is the inert atmosphere (Argon/Nitrogen) rigorous? Start->Inert_Atmosphere Reagent_Purity Are reagents (solvent, base) anhydrous and pure? Inert_Atmosphere->Reagent_Purity Yes Fix_Inert Action: Improve degassing (e.g., freeze-pump-thaw) and ensure positive pressure. Inert_Atmosphere->Fix_Inert No Catalyst_Source Is the Palladium precatalyst fresh and from a reliable source? Reagent_Purity->Catalyst_Source Yes Fix_Reagents Action: Use freshly dried solvent. Grind base under inert atm. Use fresh reagents. Reagent_Purity->Fix_Reagents No Ligand_Quality Is the phosphine ligand free of oxides (P=O)? Catalyst_Source->Ligand_Quality Yes Fix_Catalyst Action: Use a fresh batch of precatalyst. Consider a more active G3/G4 precatalyst. Catalyst_Source->Fix_Catalyst No Temp_Check Is the reaction temperature correct and stable? Ligand_Quality->Temp_Check Yes Fix_Ligand Action: Use fresh ligand. Store in a glovebox. Ligand_Quality->Fix_Ligand No Fix_Temp Action: Calibrate heating block/ oil bath. Temp_Check->Fix_Temp No Reassess Reassess Temp_Check->Reassess Yes (Proceed to specific reaction troubleshooting)

Caption: Initial checklist for a failed cross-coupling reaction.

Suzuki-Miyaura Coupling

Q4: I'm attempting a Suzuki-Miyaura coupling with my 1-chlorophthalazine derivative, but the conversion is low. Which catalyst and ligand should I use?

A4: The key to coupling unreactive heteroaryl chlorides is using a catalyst system that promotes the difficult oxidative addition step. This requires a palladium center that is both electron-rich and sterically accessible.[4][10] Traditional catalysts like Pd(PPh₃)₄ are often ineffective.[10]

You need to use bulky, electron-rich phosphine ligands. These ligands form a coordinatively unsaturated, highly reactive Pd(0) species that can break the strong C-Cl bond.

Ligand ClassSpecific ExamplesKey CharacteristicsWhen to Use
Buchwald Biarylphosphines SPhos, XPhos, RuPhosVery bulky and electron-rich. Excellent for activating C-Cl bonds.[11][12]This is the recommended starting point for any challenging 1-chlorophthalazine coupling.
Dialkylphosphinobiphenyls DavePhos, tBuXPhosSimilar to the above, with slightly different steric and electronic profiles.Good alternatives if the first-choice ligands fail.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, thermally very stable.Useful for very high-temperature reactions or when phosphine-based ligands are problematic.
Specialized Catalysts Pd(Amphos)₂Cl₂An air-stable precatalyst specifically shown to be effective for heteroaryl chlorides.[13]A good, practical choice if you want to avoid handling air-sensitive ligands separately.

Recommendation: Start with a modern palladium precatalyst (e.g., XPhos Pd G3 or SPhos Pd G4) which are air-stable and generate the active Pd(0) species more reliably than using Pd₂(dba)₃ or Pd(OAc)₂ with a separate ligand.[14]

Q5: My reaction is consuming the starting material, but I'm getting dehalogenation (product is just phthalazine) and boronic acid homocoupling. What's wrong?

A5: This is a classic problem where the catalytic cycle is being diverted.

  • Dehalogenation (Proto-dehalogenation): This occurs when the palladium-aryl intermediate reacts with a proton source (like trace water) instead of the boronic acid.[15]

  • Homocoupling: This happens when the boronic acid couples with itself, often promoted by the presence of oxygen or certain palladium(II) species.[16]

Catalytic Cycle and Common Failure Modes

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_inputs Reagents cluster_outputs Products Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalogenation Dehalogenation (Ar-H) PdII_Aryl->Dehalogenation Trace H₂O PdII_Both L-Pd(II)-Ar(R) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Desired Product (Ar-R) RedElim->Product ArCl 1-Chlorophthalazine (Ar-Cl) ArCl->OxAdd Slow/Difficult Step Boronic R-B(OH)₂ Boronic->Transmetal Homocoupling Homocoupling (R-R) Boronic->Homocoupling O₂ / Pd(II) Base Base Base->Transmetal

Caption: Suzuki-Miyaura cycle showing the difficult oxidative addition and common side reactions.

Solutions:

  • Base Selection: The base is critical. Anhydrous, finely ground K₃PO₄ or Cs₂CO₃ are often superior to aqueous bases like Na₂CO₃, which can introduce too much water and promote dehalogenation.[12][15]

  • Solvent Purity: Use rigorously anhydrous and degassed solvents. While some Suzuki reactions need a small amount of water to facilitate base dissolution and transmetalation, excess water is detrimental.[15] A good starting point is a 10:1 mixture of an organic solvent (like 1,4-dioxane or toluene) to water.

  • Inert Atmosphere: Ensure your reaction is completely free of oxygen to minimize homocoupling. Use a glovebox for setup if possible, or use multiple freeze-pump-thaw cycles to degas your solvent.

Buchwald-Hartwig Amination

Q6: I am trying to couple an amine with 1-chlorophthalazine, but the reaction is failing. How do I choose the correct ligand and base?

A6: Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and the nature of the amine itself.[14][17]

Ligand Selection: The choice of ligand is dictated by the amine substrate.

  • Primary Aliphatic Amines: Ligands like BrettPhos are often highly effective.

  • Secondary Aliphatic Amines: RuPhos is a common and robust choice.[14]

  • Aryl or Heteroaryl Amines: These are more challenging nucleophiles. More specialized, highly active ligands like tBuBrettPhos or DavePhos may be necessary to achieve good results.[14]

Base Selection: The base must be strong enough to deprotonate the amine (or the N-H-Pd complex) but not so harsh that it causes side reactions.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for amination of aryl chlorides.[3][14]

  • Weaker Bases: If your substrate has base-sensitive functional groups, you may need to use weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄). However, this will almost certainly require a higher reaction temperature and a more active catalyst system to achieve comparable conversion.[3][14]

Section 3: Common Side Reactions and Contamination

Q7: My 1-chlorophthalazine starting material seems to degrade over time, and I see an extra spot on my TLC. What is happening?

A7: 1-Chlorophthalazine is susceptible to hydrolysis, especially if stored improperly or exposed to moisture during workup. The chlorine at the 1-position can be displaced by water to form phthalazin-1(2H)-one.[18][19][20] This impurity is unreactive in cross-coupling reactions and will lower your yield.

Prevention and Detection:

  • Storage: Store 1-chlorophthalazine under an inert atmosphere, away from moisture, and preferably at a low temperature.

  • Reaction Setup: Always use anhydrous solvents and dry glassware.

  • Detection: Phthalazinone has a different Rf value on TLC and can be readily identified by LC-MS. Its presence in your starting material is a red flag. A simple proton NMR will also show the disappearance of the aromatic signals of the chloro-derivative and the appearance of a broad N-H proton for the phthalazinone.

Section 4: Experimental Protocols

Here are detailed, field-tested starting points for the two most common reaction types.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Chlorophthalazine

This protocol is a robust starting point for coupling various boronic acids.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-chlorophthalazine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 1-chlorophthalazine.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is optimized for coupling with primary or secondary amines.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-chlorophthalazine (1.0 equiv), the appropriate phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-1.5 mol% or a precatalyst like RuPhos Pd G3, 2 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane via syringe. Finally, add the amine nucleophile (1.2 equiv) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C in a preheated oil bath. Stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

  • Molecules.

  • ResearchGate.

  • Journal of Pharmaceutical Research International.

  • Journal of Chemical and Pharmaceutical Research.

  • Sciforum.

  • ACS Publications.

  • TCI Chemicals.

  • Angewandte Chemie.

  • The Journal of Organic Chemistry.

  • BenchChem.

  • University of Nottingham.

  • University of Windsor.

  • Australian Journal of Chemistry.

  • Google Patents.

  • ACS Green Chemistry Institute.

  • KPU Pressbooks.

  • Reddit.

  • Springer Nature Experiments.

  • Thieme Connect.

  • Google Patents.

  • GoodRx.

  • BenchChem.

  • BenchChem.

  • ResearchGate.

  • KPU Pressbooks.

  • Master Organic Chemistry.

  • ResearchGate.

  • Chem-Station.

  • PubMed.

  • Longdom Publishing.

  • Wikipedia.

  • Sterling Institute of Pharmacy.

  • Sigma-Aldrich.

  • PubChem.

  • Yoneda Labs.

Sources

Troubleshooting

Technical Support Center: Column Chromatography &amp; Purification of Phthalazine Esters

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Phthalazine esters are highly valuable heterocyclic intermediates, frequently utilized in the synthesis of phosphodiesterase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Phthalazine esters are highly valuable heterocyclic intermediates, frequently utilized in the synthesis of phosphodiesterase inhibitors, anticancer agents, and novel ligands for asymmetric catalysis[1][2]. However, isolating these compounds via standard silica gel column chromatography often presents significant bottlenecks, including severe peak tailing, irreversible stationary-phase adsorption, and co-elution with structurally analogous byproducts.

This technical support guide provides a mechanistic, causality-driven approach to troubleshooting and optimizing chromatography conditions for phthalazine derivatives, ensuring high-yield and high-purity recoveries.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my phthalazine esters exhibit severe tailing on standard silica gel, and how can I establish a self-validating resolution system? Expertise & Causality: The phthalazine core consists of a benzo-fused pyridazine ring containing two adjacent, highly basic nitrogen atoms[1]. These nitrogens act as strong hydrogen-bond acceptors, interacting aggressively with the acidic silanol groups (Si-OH) present on the surface of unmodified silica gel. This heterogeneous, high-affinity interaction causes the compound to drag across the stationary phase, resulting in broad, tailing bands and poor recovery. Solution: To validate if silanol interactions are the root cause, perform a parallel Thin Layer Chromatography (TLC) test. Run the crude mixture in your standard eluent (e.g., Hexane/EtOAc) and simultaneously in the same eluent spiked with 1-2% Triethylamine (TEA) or aqueous ammonia. The basic additive competitively binds to the acidic silanol sites, passivating the silica and allowing the phthalazine ester to elute as a tight, symmetrical band. If the Rf value normalizes and the spot sharpens in the TEA-spiked system, you have validated the mechanism and must incorporate 1% TEA into your bulk column eluent[3].

Q2: I am observing persistent colored impurities co-eluting with my product. How can I remove them before or during chromatography? Expertise & Causality: Colored impurities in phthalazine synthesis are typically highly conjugated, polymeric byproducts formed during the high-temperature condensation of hydrazine derivatives with phthalic anhydrides[3][4]. Because their polarity often mirrors that of the target ester, standard isocratic chromatography fails to resolve them. Solution: Implement a pre-column scavenging step. Treat the crude mixture with activated charcoal in a hot solvent (e.g., ethanol or ethyl acetate), which preferentially adsorbs large, planar conjugated systems via π−π stacking[3]. Filter the hot solution through a Celite pad. If colored impurities persist, utilize a step-gradient chromatography approach. Start with a highly non-polar solvent (e.g., 100% Dichloromethane) to elute non-polar colored fractions, followed by a gradual introduction of a polar modifier (e.g., 1-5% Methanol) to elute the target ester[5].

Q3: What are the optimal solvent systems for separating phthalazine esters from unreacted starting materials? Expertise & Causality: Separation relies on exploiting the distinct dipole moments and hydrogen-bonding capabilities of the analytes. Unreacted phthalic anhydride is highly electrophilic, lacks basic nitrogens, and elutes rapidly in non-polar systems. Conversely, hydrazine derivatives are highly polar and basic, often remaining irreversibly bound at the baseline in standard systems. Solution: Refer to the optimized quantitative solvent systems table in Section 2.

Section 2: Quantitative Data & Solvent Selection

The following table synthesizes field-proven solvent systems for the isolation of phthalazine esters. Always confirm the target Rf (Retention factor) via TLC prior to packing the column.

Table 1: Optimized Solvent Systems for Phthalazine Ester Chromatography

Solvent System (v/v)Ratio RangeTarget RfCausality & Application
Hexane / EtOAc 9:1 to 1:10.2 - 0.4Standard system for moderately polar esters. Provides excellent baseline separation from non-polar phthalic anhydride[3].
DCM / MeOH 99:1 to 90:100.2 - 0.3Ideal for highly polar or basic phthalazine esters. Often requires a 1% TEA additive to suppress silanol interactions[5].
Toluene / EtOAc 8:2 to 5:50.25 - 0.35Best for resolving closely eluting regioisomers. Toluene introduces π−π interactions with the phthalazine core, altering retention times based on steric hindrance.
EtOAc / Pet Ether 9:1 to 7:30.3 - 0.4Used for crystallization-prone esters. Petroleum ether reduces solubility gradually, aiding in on-column band focusing[2].

Section 3: Diagnostic Workflows

When standard purification fails, follow this logical diagnostic tree to identify the correct intervention for your specific phthalazine derivative.

ChromatographyTroubleshooting Start Evaluate TLC Profile of Phthalazine Ester Tailing Severe Tailing Observed? Start->Tailing AddBase Add 1-2% TEA or NH4OH to Eluent to Passivate Silica Tailing->AddBase Yes Coelution Co-elution of Impurities (e.g., Regioisomers)? Tailing->Coelution No AddBase->Coelution ChangeSolvent Switch to Toluene/EtOAc to Induce Pi-Pi Interactions Coelution->ChangeSolvent Yes Degradation Product Degradation on Silica Gel? Coelution->Degradation No ChangeSolvent->Degradation UseAlumina Switch to Neutral Alumina Stationary Phase Degradation->UseAlumina Yes Success Proceed to Preparative Flash Chromatography Degradation->Success No UseAlumina->Success

Diagnostic workflow for resolving common chromatographic issues with phthalazine derivatives.

Section 4: Standardized Experimental Protocol

Protocol: Passivated Flash Column Chromatography for Phthalazine Esters

This protocol establishes a self-validating loop by requiring TLC confirmation at both the preparation and execution stages, ensuring high-fidelity purification without product loss[3][5].

Materials Required:

  • Silica gel 60 (70-230 mesh, or 230-400 mesh for forced-flow flash chromatography)[5]

  • Chromatography-grade solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • Glass chromatography column with a sintered glass frit

  • Sea sand (washed and calcined)

Step-by-Step Methodology:

  • Eluent Optimization & Validation: Dissolve 5 mg of the crude phthalazine ester in 0.5 mL of DCM. Spot the solution on two separate silica gel TLC plates. Develop Plate A in Hexane/EtOAc (7:3) and Plate B in Hexane/EtOAc/TEA (70:29:1). Verify that Plate B yields an Rf of ~0.3 with a symmetrical, non-tailing spot[3].

  • Column Packing (Slurry Method): Secure the glass column vertically. Prepare a slurry of silica gel (approximately 30-50 times the weight of the crude sample) in the optimized TEA-spiked eluent. Pour the slurry smoothly into the column. Rinse the sides with additional eluent and apply gentle air pressure (0.3-0.5 bar) to pack the bed tightly[5]. Ensure no air bubbles or channels are trapped in the stationary phase.

  • Stationary Phase Passivation: Pass at least two column volumes of the TEA-spiked eluent through the packed silica bed.

    • Causality: This critical step pre-saturates the acidic silanol sites with TEA, preventing the exothermic adsorption of the phthalazine target compound during loading, which would otherwise lead to immediate band broadening or on-column degradation.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of a compatible solvent (e.g., DCM). If the compound is poorly soluble, pre-absorb it onto a small amount of silica gel (dry loading) and evaporate the solvent completely. Apply the sample evenly to the top of the flat silica bed. Add a 1 cm protective layer of sea sand to prevent disturbing the bed during solvent addition.

  • Elution & Fraction Collection: Carefully add the eluent to the column without disturbing the sand layer. Apply forced flow (0.3-0.5 bar) to maintain a steady drip rate[5]. Collect fractions in test tubes (size dependent on column scale).

  • Analysis & Concentration: Monitor the fractions via TLC using fluorescence quenching at 254 nm, as phthalazine cores are highly UV active[5]. Pool the fractions containing the pure target compound and concentrate under reduced pressure (rotary evaporation at 35-45°C) to yield the purified phthalazine ester[5].

ProtocolWorkflow Step1 1. TLC Optimization (Test TEA Additive) Step2 2. Slurry Packing (Silica + Spiked Eluent) Step1->Step2 Step3 3. Column Passivation (2 Column Volumes) Step2->Step3 Step4 4. Sample Loading (Liquid or Dry Load) Step3->Step4 Step5 5. Elution & Collection (0.3-0.5 bar pressure) Step4->Step5 Step6 6. UV/TLC Analysis & Concentration Step5->Step6

Step-by-step methodology for the flash column chromatography of phthalazine esters.

References

  • Product Class 10: Phthalazines. Science of Synthesis, Thieme. [Link]

  • Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. DOI.org.[Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PMC / NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 1-chlorophthalazine-6-carboxylate: Experimental Analogs vs. In Silico Predictions

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth technical comparison of methods to determine the 13C NMR chemical shifts for Methyl 1-chlorophthalazine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

While a definitive, publicly available experimental spectrum for this specific molecule is not readily accessible, this guide will leverage experimental data from structurally similar analogs and compare it with state-of-the-art in silico prediction methodologies. This comparative approach offers a robust framework for researchers to confidently assign and interpret the 13C NMR spectrum of this and related compounds.

The Importance of 13C NMR in Structural Verification

Unlike 1H NMR, 13C NMR spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. This simplification, combined with the wide chemical shift range (typically 0-220 ppm), minimizes signal overlap and provides a clear fingerprint of the molecule's carbon skeleton.[1][2] The precise chemical shift of each carbon is highly sensitive to its local electronic environment, making it a powerful tool for identifying functional groups and confirming molecular structure.

Comparative Analysis: Experimental Data from Phthalazine Analogs

To establish a reliable baseline for the expected 13C NMR chemical shifts of Methyl 1-chlorophthalazine-6-carboxylate, we can examine the experimentally determined values for a series of related phthalazine derivatives. The table below compiles data from various published sources, offering insights into the electronic effects of different substituents on the phthalazine core.

Compound/Carbon PositionC1C4C4aC5C6C7C8C8aOther CarbonsSource
4-(4-Aminophenyl)phthalazin-1(2H)-one --------Aromatic: 116.01-143.11, C=O: 163.21, 166.01[3]
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamide --------Aromatic carbons, C=O: 159.73, 167.46[4]
4-(Pyren-1-ylmethyl) phthalazinone --------CH2: 46.9[5]
1-Chloro-4-(4-isopropyl-phenyl)-phthalazine --------Aromatic: 110-133, Pyridazine C=CH: 134.3, 155.6, C=N: 151, 169[6]

Note: Direct assignment of all carbons in the original literature is often limited. The data provides a general range for aromatic and heteroaromatic carbons in similar systems.

From this data, we can infer that the carbons of the phthalazine ring system will resonate in the aromatic region (approximately 110-150 ppm), with the carbons directly attached to nitrogen (C1 and C4) and the fused carbons (C4a and C8a) often appearing at the downfield end of this range. The carbonyl carbon of the ester group in our target molecule is expected in the 160-175 ppm region.

In Silico Alternatives: The Power of Predictive Spectroscopy

In the absence of direct experimental data, computational methods provide powerful alternatives for predicting 13C NMR chemical shifts. We will compare two prominent approaches: Density Functional Theory (DFT) calculations and empirical/machine learning-based predictions.

Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO)

DFT-GIAO is a high-accuracy quantum mechanical method for calculating NMR shielding constants, which can then be converted to chemical shifts.[7][8] This ab initio approach considers the specific 3D conformation and electronic structure of the molecule, offering a high level of precision.

A typical workflow for predicting the 13C NMR spectrum of Methyl 1-chlorophthalazine-6-carboxylate using this method would be as follows:

cluster_0 DFT-GIAO Prediction Workflow start Propose 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry nmr_calc GIAO NMR Calculation (e.g., B3LYP/cc-pVDZ) freq_calc->nmr_calc Verified Structure shielding Calculate Isotropic Shielding Constants nmr_calc->shielding ref Reference to TMS (δ = σ_TMS - σ_calc) shielding->ref spectrum Predicted 13C NMR Spectrum ref->spectrum

Caption: Workflow for DFT-GIAO 13C NMR chemical shift prediction.

Based on similar calculations reported in the literature, the root-mean-square deviation (RMSD) for predicted versus experimental 13C chemical shifts is often in the range of 2-5 ppm.[8]

Predicted 13C NMR Chemical Shifts for Methyl 1-chlorophthalazine-6-carboxylate (DFT-GIAO)

Carbon AtomPredicted Chemical Shift (ppm)Notes
C1~158Attached to electronegative Cl and N
C4~152Attached to N
C4a~135Bridgehead carbon
C5~128Aromatic CH
C6~132Attached to ester group
C7~130Aromatic CH
C8~125Aromatic CH
C8a~138Bridgehead carbon
C=O~165Ester carbonyl
OCH3~53Methyl ester

Note: These are estimated values based on typical DFT prediction accuracy and substituent effects. Actual calculated values would require performing the computations.

Empirical and Machine Learning-Based Prediction

A faster, though generally less accurate, alternative to DFT is the use of empirical databases and machine learning algorithms.[8][9] Software such as ChemDraw and various online predictors utilize large databases of experimentally determined chemical shifts to predict the spectrum of a new molecule based on its structure. These methods excel at speed and are often sufficient for a preliminary assignment.

Predicted 13C NMR Chemical Shifts for Methyl 1-chlorophthalazine-6-carboxylate (Empirical)

Carbon AtomPredicted Chemical Shift (ppm)
C1155 - 160
C4150 - 155
C4a133 - 138
C5126 - 131
C6130 - 135
C7128 - 133
C8123 - 128
C8a136 - 141
C=O164 - 168
OCH351 - 55

Note: These ranges reflect the typical output of empirical prediction tools.

Summary Comparison of Methodologies

MethodologyAccuracyComputational CostKey AdvantagesKey Limitations
Experimental (Analogs) High (for the analogs)N/A (Data is historical)Grounded in real-world data; reveals substituent effects.Not the exact molecule; assignments can be ambiguous.
DFT-GIAO HighHighConsiders 3D structure; provides high confidence in assignments.Requires significant computational resources and expertise.[10]
Empirical/Machine Learning ModerateLowExtremely fast; readily accessible.Less accurate for novel scaffolds; may not capture subtle electronic effects.[11]

Recommended Experimental Protocol for 13C NMR Acquisition

For researchers who synthesize Methyl 1-chlorophthalazine-6-carboxylate, the following protocol is recommended for acquiring a high-quality 13C NMR spectrum.

cluster_0 Experimental 13C NMR Protocol sample_prep 1. Sample Preparation ~10-20 mg of sample ~0.6 mL of CDCl3 or DMSO-d6 Add TMS as internal standard (0 ppm) instrument_setup 2. Instrument Setup Tune and lock the spectrometer for the chosen solvent sample_prep->instrument_setup acquisition_params 3. Acquisition Parameters Spectral Width (SW): ~240 ppm Number of Scans (ns): ≥1024 (for adequate S/N) Proton decoupling (e.g., cpd) instrument_setup->acquisition_params data_processing 4. Data Processing Fourier Transform Phase Correction Baseline Correction acquisition_params->data_processing analysis 5. Spectral Analysis Calibrate to TMS (0 ppm) Peak picking and assignment data_processing->analysis

Caption: Step-by-step protocol for acquiring a 13C NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated solvents like CDCl3 and DMSO-d6 are used to avoid large solvent signals in the proton spectrum and to provide a lock signal for the spectrometer.[12][13]

  • Number of Scans (ns): The low natural abundance of 13C (1.1%) necessitates a large number of scans to achieve an adequate signal-to-noise ratio.[1][11]

  • Proton Decoupling: This technique removes C-H coupling, simplifying the spectrum to single lines for each carbon and enhancing signal intensity through the Nuclear Overhauser Effect (NOE).[2]

Conclusion

While direct experimental 13C NMR data for Methyl 1-chlorophthalazine-6-carboxylate remains to be published, a robust and reliable assignment of its chemical shifts is achievable through a comparative approach. By analyzing the experimental spectra of structural analogs, researchers can establish expected chemical shift ranges. For higher confidence and a more precise assignment, DFT-GIAO calculations offer a powerful predictive tool. Empirical methods, while less accurate, provide a rapid preliminary assessment. The ultimate verification will, of course, rely on the experimental acquisition of the spectrum, for which a detailed protocol has been provided. By integrating these methodologies, researchers in drug development and organic synthesis can proceed with a high degree of confidence in the structural integrity of their compounds.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). DFT Calculations of NMR Parameters (Shieldings and Couplings) in Transition-Metal Complexes. Accounts of Chemical Research, 39(10), 721-728. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Wi, H., & Ragauskas, A. J. (2018). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2014). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Journal of Applied Chemistry, 7(1), 23-31. [Link]

  • MDPI. (2024). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9405. [Link]

  • Royal Society of Chemistry. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). 13C NMR. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. [Link]

  • University of Manitoba. (n.d.). 13Carbon NMR. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • El-Shamy, I. E., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 282. [Link]

  • SlideShare. (2016). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
  • Abubshait, H. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Molecular Structure, 1307, 137887. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]

  • Singh, S., & Kumar, N. (2018). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[7][9][11] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 10(2), 1-5. [Link]

Sources

Comparative

Advanced Mass Spectrometry Profiling of Methyl 1-chlorophthalazine-6-carboxylate: A Comparative Guide for Drug Development Workflows

Methyl 1-chlorophthalazine-6-carboxylate (Exact Mass: 222.0196 Da; Formula: C10H7ClN2O2) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of targeted therapeutics, including PARP...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 1-chlorophthalazine-6-carboxylate (Exact Mass: 222.0196 Da; Formula: C10H7ClN2O2) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of targeted therapeutics, including PARP and VEGFR inhibitors. In drug development workflows, rigorous structural characterization of this intermediate is critical to ensure downstream synthetic fidelity and to monitor potential genotoxic impurities.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different mass spectrometry (MS) modalities for characterizing this compound. By dissecting the causality behind its fragmentation pathways, this guide provides a self-validating framework for analytical method development.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

When subjected to positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor [M+H]+ at m/z 223.0269 (for the 35Cl isotope). The fragmentation of this precursor under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is governed by three distinct structural features: the methyl ester, the labile carbon-chlorine bond, and the 1,2-diazine (phthalazine) core.

  • Ester Cleavage (m/z 223 → 191): Protonation preferentially occurs at the highly basic phthalazine nitrogens or the ester carbonyl. Activation of the ester leads to the neutral loss of methanol ( CH3​OH , 32 Da), yielding a highly stable acylium cation at m/z 191.0007. Causality: The electron-withdrawing nature of the chlorinated aromatic system stabilizes the resulting acylium resonance structure, making this the lowest-energy fragmentation pathway.

  • Phthalazine Ring Contraction (m/z 223 → 195): A hallmark of 1,2-diazine systems is the thermodynamically favorable extrusion of neutral nitrogen gas ( N2​ , 28 Da)[1]. This pathway results in a ring-contracted radical cation or cation at m/z 195.0211. Causality: The driving force is the massive enthalpic gain from N2​ formation, a phenomenon well-documented in foundational electron impact and CID studies of substituted phthalazines[1].

  • Halogen Loss (m/z 223 → 187): The loss of hydrogen chloride ( HCl , 36 Da) generates a fully conjugated, de-chlorinated fragment at m/z 187.0502.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 223.0269 (C10H8ClN2O2)+ F1 Acylium Ion m/z 191.0007 (C9H4ClN2O)+ M->F1 - CH3OH (32 Da) Ester Cleavage F2 De-chlorinated Ion m/z 187.0502 (C10H7N2O2)+ M->F2 - HCl (36 Da) Halogen Loss F3 Ring-Contracted Ion m/z 195.0211 (C10H8ClO2)+ M->F3 - N2 (28 Da) Phthalazine Cleavage F4 Secondary Acylium m/z 163.0061 (C8H4ClO)+ F1->F4 - N2 (28 Da) Ring Contraction

Proposed ESI-MS/MS fragmentation pathways for Methyl 1-chlorophthalazine-6-carboxylate.

Comparative Technology Evaluation

To evaluate the optimal analytical strategy for tracking this intermediate, we must objectively compare High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). While EI-MS provides highly reproducible, library-matchable hard ionization spectra for aromatic heterocycles[2], ESI-based methods offer superior sensitivity for LC-coupled workflows.

Performance MetricESI-HRMS (Orbitrap / Q-TOF)ESI-QqQ (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Method Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Mass Accuracy <3 ppm ∼0.1 Da ∼0.1 Da
Primary Cleavage Ester ( −CH3​OH ), Ring ( −N2​ )Ester ( −CH3​OH )Radical loss ( −Cl∙ , −OCH3∙​ )
Sensitivity (LOD) High ( pg/mL )Ultra-High ( fg/mL )Moderate ( ng/mL )
Isotopic Fidelity Excellent (Resolves fine isotopes)Moderate (Nominal mass resolution)Good (Standard library matching)
Primary Use Case Structural elucidation, Impurity IDHigh-throughput PK quantificationVolatile intermediate QC

Experimental Protocol: Self-Validating LC-ESI-HRMS/MS Workflow

A robust analytical protocol must be more than a list of instructions; it must be a self-validating system. The following methodology ensures that the detection of Methyl 1-chlorophthalazine-6-carboxylate is definitively confirmed through built-in chemical logic.

Step 1: Sample Preparation
  • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL . Dilute to 100 ng/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source in the mobile phase, driving the equilibrium toward the formation of the [M+H]+ ion required for positive ESI mode, thereby maximizing signal intensity.

Step 2: Chromatographic Separation
  • Action: Inject onto a C18 column ( ). Run a linear gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes at 0.4 mL/min .

  • Causality: The hydrophobic phthalazine core and methyl ester dictate strong retention on a stationary C18 phase. A rapid reverse-phase gradient ensures sharp peak shapes and baseline separation from highly polar synthesis byproducts (e.g., unreacted hydrazine derivatives).

Step 3: MS/MS Acquisition Parameters
  • Action: Target the precursor ions at m/z 223.0269 ( 35Cl ) and 225.0240 ( 37Cl ). Ramp the Collision Energy (CE) from 15 eV to 40 eV .

  • Causality: Ramping the collision energy ensures the simultaneous capture of both low-energy fragmentation events (the facile loss of methanol) and high-energy events (the endothermic cleavage of the phthalazine ring) in a single analytical sweep.

Step 4: Data Validation via Isotopic Logic (The Self-Validating Step)
  • Action: Interrogate the product ion spectra for the preservation or loss of the characteristic 3:1 Chlorine isotope ratio.

  • Causality: The natural abundance of 35Cl to 37Cl is approximately 3:1. Any fragment ion that retains the chlorine atom (e.g., the acylium ion at m/z 191) must exhibit a +2 Da isotopologue (m/z 193) at ∼32% relative abundance. Conversely, if the peak at m/z 187 lacks this +2 Da signature, it definitively validates the structural assignment that the chlorine atom has been lost (as HCl ). If an analyst observes m/z 187 with a 3:1 isotopic doublet, the instrument is either poorly calibrated or the structural assignment is incorrect.

References

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. URL:[Link]

  • Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2). National Institute of Standards and Technology / AIP Publishing. URL:[Link]

Sources

Validation

Analytical Comparison Guide: IR Spectroscopic Validation of Methyl 1-chlorophthalazine-6-carboxylate

Executive Summary In modern drug discovery, phthalazine derivatives serve as privileged scaffolds for developing potent poly (ADP-ribose) polymerase (PARP) inhibitors, vascular endothelial growth factor receptor (VEGFR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, phthalazine derivatives serve as privileged scaffolds for developing potent poly (ADP-ribose) polymerase (PARP) inhibitors, vascular endothelial growth factor receptor (VEGFR) antagonists, and targeted chemotherapeutics[3]. Methyl 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4) is a highly versatile synthetic intermediate. The 1-chloro position acts as a prime electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 6-methyl ester provides a protected handle for subsequent functionalization.

For researchers synthesizing this compound, confirming the dual presence of the ester and the aryl chloride—without disrupting the sensitive diazine core—is critical. This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profile of Methyl 1-chlorophthalazine-6-carboxylate against its common synthetic alternatives and precursors, ensuring rigorous structural validation before downstream biological assays.

Structural Alternatives & Spectral Benchmarking

To objectively validate the synthesis of Methyl 1-chlorophthalazine-6-carboxylate, its IR spectrum must be compared against alternative structures that represent common synthetic failures:

  • Alternative 1: 1-Chlorophthalazine. Represents a failure in the esterification step (lacks the 6-carboxylate group) [2].

  • Alternative 2: Phthalazine-6-carboxylic acid. Represents a failure in the chlorination step (often existing as the 1-hydroxyphthalazinone tautomer) or unwanted ester hydrolysis [4].

Quantitative IR Data Comparison
Functional GroupMethyl 1-chlorophthalazine-6-carboxylateAlternative 1: 1-ChlorophthalazineAlternative 2: Phthalazine-6-carboxylic acid
Ester C=O Stretch ~1725 cm⁻¹ (Strong) AbsentAbsent
Carboxylic C=O Stretch AbsentAbsent~1690 cm⁻¹ (Strong, Broad)
Ester C-O Stretch ~1280 cm⁻¹, ~1120 cm⁻¹ AbsentAbsent
Acidic O-H Stretch AbsentAbsent~2500 – 3300 cm⁻¹ (Very Broad)
Phthalazine C=N / C=C ~1610 cm⁻¹, ~1580 cm⁻¹~1610 cm⁻¹, ~1580 cm⁻¹~1615 cm⁻¹, ~1585 cm⁻¹
Aryl C-Cl Stretch ~1050 cm⁻¹, ~750 cm⁻¹ ~1050 cm⁻¹, ~750 cm⁻¹Absent
Aliphatic C-H (Methyl) ~2950 cm⁻¹, ~2850 cm⁻¹ AbsentAbsent
Aromatic C-H Stretch ~3050 – 3100 cm⁻¹~3050 – 3100 cm⁻¹~3050 – 3100 cm⁻¹

Mechanistic Causality in Spectral Shifts

Understanding the quantum mechanical and structural reasons behind these vibrational frequencies is essential for accurate spectral interpretation:

  • The Ester Carbonyl (~1725 cm⁻¹): In standard aliphatic esters, the C=O stretch appears near 1740 cm⁻¹. However, in Methyl 1-chlorophthalazine-6-carboxylate, the ester is directly conjugated to the aromatic phthalazine ring. This conjugation allows π -electron delocalization, slightly weakening the C=O double bond character and shifting the absorption to a lower frequency (~1725 cm⁻¹). If the sample undergoes unwanted hydrolysis, this peak will shift dramatically to ~1690 cm⁻¹, accompanied by a massive O-H broad band [3].

  • The Aryl Chloride (~1050 cm⁻¹ & ~750 cm⁻¹): The C-Cl bond is relatively heavy and weak compared to C-C or C-N bonds, placing its stretching frequencies in the "fingerprint region." The presence of these peaks confirms successful chlorination (typically achieved via POCl₃ treatment of a phthalazinone precursor). If chlorination fails, a strong lactam C=O stretch (~1660 cm⁻¹) from the unreacted precursor will dominate the spectrum.

  • The Phthalazine Core (~1610 & 1580 cm⁻¹): The fused benzene and pyridazine rings exhibit highly coupled C=N and C=C stretching vibrations. These peaks remain remarkably constant across all three compared compounds, serving as a reliable internal standard to confirm that the bicyclic scaffold has not degraded during harsh reaction conditions [1][4].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your analytical data, the following Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system.

Phase 1: System Calibration & Background
  • Crystal Cleaning: Wipe the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.

    • Causality: Residual solvent introduces spurious aliphatic C-H (~2950 cm⁻¹) and O-H (~3300 cm⁻¹) bands, which will artificially mask or mimic the methyl ester signals of the target compound.

  • Background Acquisition: Perform a 32-scan background spectrum immediately prior to sample loading.

    • Causality: Atmospheric water vapor and carbon dioxide fluctuate rapidly. Their rotational-vibrational bands directly overlap with the critical C=O ester stretch (~1725 cm⁻¹) and must be mathematically subtracted to prevent false positives.

Phase 2: Sample Application & Acquisition
  • Sample Loading: Place 1–2 mg of the solid Methyl 1-chlorophthalazine-6-carboxylate directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil until the pressure gauge indicates optimal, standardized contact.

    • Causality: Inconsistent pressure alters the depth of penetration of the IR evanescent wave. Because lower wavenumbers penetrate deeper, poor pressure leads to non-linear variations in peak absorbance, heavily distorting the quantification of the critical C-Cl stretch at 750 cm⁻¹.

  • Scanning: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

Phase 3: Data Integrity Validation (Self-Validating Check)
  • Baseline Verification: Before accepting the spectrum, verify that the baseline transmittance is >95% in the non-absorbing region (2000–2200 cm⁻¹).

    • Causality: A sloping or noisy baseline in this region indicates severe light scattering due to improper particle size or poor crystal contact. If the baseline fails this check, the spectrum must be discarded, the sample re-ground, and the protocol restarted.

Workflow Visualization

The following decision matrix illustrates the logical progression for validating the synthesis of Methyl 1-chlorophthalazine-6-carboxylate using the spectral data obtained above.

G A Synthesized Compound (Putative Methyl 1-chlorophthalazine-6-carboxylate) B ATR-FTIR Data Acquisition (4000 - 400 cm⁻¹) A->B Load Sample C Assess C=O Ester Peak (~1725 cm⁻¹) B->C Analyze Spectrum D Assess C-Cl Aryl Peak (~1050 cm⁻¹) C->D Pass E Peak Absent / Shifted to ~1690 cm⁻¹ (Indicates Carboxylic Acid/Hydrolysis) C->E Fail F Peak Absent / Strong ~1660 cm⁻¹ Present (Indicates Phthalazinone Precursor) D->F Fail G Structure Validated Proceed to Downstream Cross-Coupling D->G Pass

Fig 1. Logical workflow for FT-IR spectral validation of synthesized phthalazine derivatives.

References

  • PubChem. "Phthalazine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "1-Chlorophthalazine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • RSC Advances. "Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition." Royal Society of Chemistry, 2024. Available at:[Link]

Comparative

A Comparative Guide to 1-Chloro vs. 1-Bromo Phthalazine Reactivity

For medicinal chemists and drug development professionals, the phthalazine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, antihypertensives, and targeted anticancer agents....

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the phthalazine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, antihypertensives, and targeted anticancer agents. Functionalization of this bicyclic system typically occurs at the C1 position via a halogenated intermediate.

When planning a synthetic route, researchers must choose between 1-chlorophthalazine and 1-bromophthalazine . While they may appear interchangeable, their reactivity profiles diverge significantly depending on the reaction mechanism—specifically between Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling. This guide provides an objective, data-driven comparison of these two electrophiles, exploring the mechanistic causality behind their performance to help you optimize your synthetic workflows.

Mechanistic Divergence: The "Why" Behind the Reactivity

The choice between a chloride and a bromide leaving group is dictated by the rate-determining step (RDS) of your chosen transformation.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions with amines, alkoxides, or thiols, the adjacent nitrogen atoms of the phthalazine ring strongly withdraw electron density, activating the C1 position. The RDS is the nucleophilic attack that forms the resonance-stabilized Meisenheimer complex .

  • Causality: Because chlorine is more electronegative than bromine (Pauling scale: 3.16 vs. 2.96), 1-chlorophthalazine features a more highly polarized C-X bond and a lower-energy Lowest Unoccupied Molecular Orbital (LUMO). This facilitates faster nucleophilic attack. Consequently, 1-chlorophthalazine is highly competent for SNAr and often performs equally to, or slightly better than, 1-bromophthalazine, making it the more cost-effective choice.

Palladium-Catalyzed Cross-Coupling

In reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the RDS is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

  • Causality: Oxidative addition is governed by bond strength rather than electronegativity. The C-Br bond dissociation energy (~285 kJ/mol) is significantly weaker than the C-Cl bond (~331 kJ/mol). Therefore, 1-bromophthalazine undergoes oxidative addition much faster. If a Suzuki coupling with 1-chlorophthalazine stalls or yields significant homocoupling side products, synthesizing the analogous 1-bromophthalazine is the definitive troubleshooting solution to overcome the energy barrier [1].

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and comparative experimental performance of both electrophiles under standard conditions.

Parameter1-Chlorophthalazine1-Bromophthalazine
Molecular Weight 164.59 g/mol 209.04 g/mol
Electronegativity (Halogen) 3.162.96
C-X Bond Dissociation Energy ~331 kJ/mol~285 kJ/mol
SNAr Reactivity (Amines) Excellent (>85% yield, 100-120 °C)Excellent (>85% yield, 100-120 °C)
Pd-Catalyzed Reactivity Moderate (Requires specialized ligands)Superior (Broad ligand compatibility)
Synthesis Reagent POCl₃ or PCl₅[2]POBr₃ or PBr₅ [2]
Stability High (Bench stable)Moderate (Light sensitive, often stored as HBr salt)

Visualizing the Workflows

To streamline your synthetic planning, the following logic models map out the decision-making process and mechanistic pathways.

DecisionTree Start Select 1-Halophthalazine ReactionType Determine Primary Reaction Type Start->ReactionType SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Amines, Alkoxides CrossCoupling Pd-Catalyzed Cross-Coupling ReactionType->CrossCoupling Boronic acids, Amines Cl_Choice Use 1-Chlorophthalazine (Cost-effective, highly reactive due to high electronegativity) SNAr->Cl_Choice Br_Choice Use 1-Bromophthalazine (Faster oxidative addition due to weaker C-X bond) CrossCoupling->Br_Choice

Decision tree for selecting 1-chloro vs. 1-bromo phthalazine based on reaction type.

Mechanism cluster_SNAr SNAr Pathway cluster_Pd Pd-Catalyzed Pathway Substrate 1-Halophthalazine (X = Cl, Br) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer Nucleophile (Cl ≈ Br) OxAddition Oxidative Addition (Rate-Determining Step) Substrate->OxAddition Pd(0) Catalyst (Br >> Cl) Product1 Substituted Phthalazine Meisenheimer->Product1 -X⁻ Product2 Coupled Phthalazine OxAddition->Product2 Transmetalation & Reductive Elim.

Mechanistic divergence highlighting rate-determining steps for SNAr and Pd-coupling.

Experimental Protocols

The following self-validating protocols outline the synthesis of both electrophiles and a comparative cross-coupling workflow.

Protocol A: Synthesis of 1-Chlorophthalazine

Mechanistic Rationale: Conversion of phthalazin-1(2H)-one to the chloride utilizes phosphorus oxychloride (POCl₃), which acts as both the solvent and the chlorinating agent.

  • Setup: To an oven-dried 100 mL round-bottom flask, add phthalazin-1(2H)-one (5.0 g, 34.2 mmol) and POCl₃ (25 mL).

  • Reaction: Heat the suspension to reflux (105 °C) under an argon atmosphere for 2 hours. The mixture will become a homogenous yellow solution.

  • Self-Validation: Quench a 10 µL aliquot in cold methanol. Analyze via TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~ 0.1) should be completely consumed, replaced by a new spot (R_f ~ 0.6).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the residue over crushed ice and neutralize to pH 7-8 with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield 1-chlorophthalazine as a pale yellow solid [1].

Protocol B: Synthesis of 1-Bromophthalazine

Mechanistic Rationale: Because POBr₃ is a solid at room temperature, the reaction is often performed in a halogenated solvent or with a mixture of PBr₅ to facilitate the bromination [2].

  • Setup: In a sealed reaction vessel, combine phthalazin-1(2H)-one (2.0 g, 13.7 mmol), phosphorus pentabromide (PBr₅, 6.5 g, 15.1 mmol), and carbon tetrabromide or toluene (20 mL) [2].

  • Reaction: Heat the mixture to 110 °C for 4 hours with vigorous stirring.

  • Self-Validation: Analyze a quenched aliquot via LC-MS. Look for the disappearance of m/z 147[M+H]⁺ and the appearance of the distinct bromine isotopic doublet at m/z 209/211[M+H]⁺.

  • Workup: Cool the mixture and dilute with methylene chloride. Pour into ice water, stir for 1 hour, and collect the resulting solid. 1-bromophthalazine is often isolated as its hydrobromide salt to enhance stability [3].

Protocol C: Comparative Suzuki-Miyaura Coupling

When testing a new boronic acid, setting up parallel reactions with both the chloride and bromide can rapidly identify the optimal electrophile.

  • Reagent Preparation: In two separate microwave vials, add 1-chlorophthalazine (1.0 equiv) to Vial A and 1-bromophthalazine (1.0 equiv) to Vial B. To both vials, add the arylboronic acid (1.5 equiv) and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox, add Pd(dppf)Cl₂ (0.05 equiv) to both vials.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Crucial self-validating step: Rigorous degassing prevents the homocoupling of the boronic acid, a common side reaction that consumes the nucleophile [1].

  • Reaction: Heat both vials to 90 °C for 12 hours.

  • Analysis: Typically, Vial B (Bromide) will show >95% conversion, whereas Vial A (Chloride) may stall at 30-50% conversion unless specialized, highly electron-rich phosphine ligands (e.g., XPhos or BrettPhos) are employed.

References

  • Canadian Science Publishing. "QUANTITATIVE PREPARATION OF CHLORO- AND BROMOPHTHALAZINES." Canadian Journal of Chemistry. Available at: [Link]

Safety & Regulatory Compliance

Safety

Methyl 1-chlorophthalazine-6-carboxylate proper disposal procedures

An authoritative guide for researchers, laboratory managers, and environmental health and safety (EHS) professionals on the handling, reactivity, and lifecycle management of Methyl 1-chlorophthalazine-6-carboxylate . Int...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, laboratory managers, and environmental health and safety (EHS) professionals on the handling, reactivity, and lifecycle management of Methyl 1-chlorophthalazine-6-carboxylate .

Introduction & Operational Context

Methyl 1-chlorophthalazine-6-carboxylate (CAS: 1416713-78-4) is a highly valuable bifunctional building block frequently utilized in the synthesis of targeted therapeutics, including poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology drug candidates.

While its chemical structure—featuring an activated C1-chlorine and a C6-methyl ester—makes it an excellent electrophile for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, these exact properties dictate strict handling and disposal protocols. The compound is an environmental hazard and a biological irritant. Improper disposal of halogenated heterocyclic compounds can lead to severe regulatory penalties and the environmental release of toxic byproducts, including dioxins[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling and "cradle-to-grave" disposal of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Chemical Properties & Hazard Profile

To design a safe operational workflow, we must first understand the physicochemical causality behind the compound's hazards. The C1-chlorine on the phthalazine ring is highly activated by the adjacent nitrogen atoms. This makes the molecule reactive toward biological nucleophiles (such as primary amines in skin proteins), leading to acute irritation[3].

Table 1: Physicochemical and Hazard Summary

Property / HazardData / ClassificationOperational Implication
CAS Number 1416713-78-4Primary identifier for inventory and waste tracking.
Molecular Formula C10H7ClN2O2Contains ~16% Chlorine by weight; mandates halogenated waste streams.
Physical State Solid (Powder)Risk of aerosolization; handle in a certified chemical fume hood.
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Requires robust PPE (Viton/Nitrile gloves, goggles, lab coat)[3].
Reactivity Electrophilic, moisture-sensitiveStore under inert gas (Ar/N2) at 2-8°C to prevent hydrolysis of the ester or chloro group.

Mechanistic Insight: The "Halogenated Waste" Imperative

A critical failure point in laboratory waste management is the commingling of halogenated and non-halogenated waste.

The Causality: When organic compounds containing halogens (like the chlorine in Methyl 1-chlorophthalazine-6-carboxylate) are incinerated at standard temperatures, incomplete combustion occurs. This triggers the thermodynamic formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

To prevent this, the EPA mandates that halogenated waste be segregated and routed to specialized high-temperature incinerators (>1000°C) equipped with rapid quenching and alkaline scrubber systems. These systems completely mineralize the chlorine into hydrogen chloride (HCl) gas, which is subsequently neutralized[1][2]. Even if this compound is dissolved in a non-halogenated solvent (e.g., Methanol or DMSO), the entire solution must be reclassified and disposed of as Halogenated Waste [2].

G Start Waste Generation: Methyl 1-chlorophthalazine-6-carboxylate Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid HaloStream Halogenated Waste Stream (EPA RCRA Compliant) Solid->HaloStream Treat as Halogenated CheckSolvent Is the solvent halogenated? (e.g., DCM, Chloroform) Liquid->CheckSolvent CheckSolvent->HaloStream Yes / Mixed NonHaloStream Non-Halogenated Stream (DO NOT MIX) CheckSolvent->NonHaloStream No (e.g., DMSO) Incineration High-Temp Incineration (Prevents Dioxin Formation) HaloStream->Incineration NonHaloStream->HaloStream Solute dictates stream: Reclassify as Halogenated

Figure 1: Decision tree for routing Methyl 1-chlorophthalazine-6-carboxylate waste streams.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following protocol for all waste generated involving this compound.

Phase 1: Segregation and Containerization
  • Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) or glass container provided by your EHS department[4]. Do not use metal containers, as trace hydrolysis can generate corrosive HCl.

  • Segregate: Ensure the container is strictly designated for Halogenated Organic Waste . Never mix with inorganic acids, bases, or oxidizing agents (e.g., peroxides, nitrates) to prevent exothermic reactions or pressurization[4][5].

  • Cap Management: Keep the container tightly closed at all times unless actively adding waste. If the waste mixture has the potential to generate gas, utilize a vented cap specifically designed for hazardous waste accumulation[6][7].

Phase 2: Labeling and SAA Compliance
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, affix a Hazardous Waste label.

  • Explicit Documentation: List "Methyl 1-chlorophthalazine-6-carboxylate" and all associated solvents on the label. Do not use abbreviations. Check the boxes for "Halogenated" and "Toxic/Irritant"[6].

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation (e.g., under the fume hood in a flammables cabinet). The SAA must be secured, well-ventilated, and kept away from direct sunlight or ignition sources[4][7].

Phase 3: Final Removal
  • Volume Limits: Do not fill the container beyond 75-80% capacity to allow for vapor expansion[7].

  • EHS Transfer: Once full, or at the maximum accumulation time limit (typically 90 days for large quantity generators), submit a chemical collection request to your EHS department[4]. The waste will be transferred to a permitted vendor for high-temperature incineration[2].

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the powder or spread of the contaminated solvent.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify that the spill is small enough to be managed locally (can be cleaned in <10 minutes)[4].

  • Don Advanced PPE: Upgrade PPE to include double nitrile or Viton gloves, chemical splash goggles, and a fitted respirator if aerosolization is suspected[4].

  • Containment:

    • For Solid Spills: Do not dry sweep. Lightly moisten the powder with a compatible non-reactive solvent (e.g., a small amount of water or isopropanol) to prevent dust generation, then wipe up with absorbent pads.

    • For Liquid Spills: Surround and cover the spill with an inert, dry absorbent material (e.g., vermiculite or universal spill pads)[4].

  • Disposal of Spill Materials: Place all used absorbents, contaminated gloves, and wipes into a heavy-duty hazardous waste bag. Seal, label as "Halogenated Solid Waste," and transfer to the SAA[4].

SpillResponse Spill Spill Detected PPE Don Advanced PPE (Double Glove/Respirator) Spill->PPE Contain Contain Spill (Moisten or Absorb) PPE->Contain Collect Collect in HDPE/Sealed Bag Contain->Collect Label Label as Halogenated Waste Collect->Label

Figure 2: Rapid-response workflow for Methyl 1-chlorophthalazine-6-carboxylate spills.

References

  • Washington State University. "Halogenated Solvents Standard Operating Procedure." WSU Environmental Health & Safety. Available at: [Link]

  • Labster. "Solvent Waste - Theory Pages." Labster. Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at: [Link]

  • University of Tennessee. "Hazardous Waste Guide." UTIA Safety Office. Available at: [Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." UofL DEHS. Available at: [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide." Research Safety. Available at:[Link]

Sources

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